molecular formula C9H12N2O2 B1359220 Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 5932-31-0

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B1359220
CAS No.: 5932-31-0
M. Wt: 180.2 g/mol
InChI Key: NDGAORNQTOHHSU-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGAORNQTOHHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629678
Record name Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-31-0
Record name Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization profile. All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, key experimental workflows and the proposed synthetic pathway are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in pharmaceutical research. The fusion of a pyrazole ring with a cyclopentane moiety, as seen in this compound (Figure 1), offers a rigid framework that can be strategically functionalized to interact with various biological targets. This guide details a proposed synthetic route and the analytical characterization of this target compound.

Figure 1: Chemical Structure of this compound.

Chemical Formula: C₉H₁₂N₂O₂[1][2] Molecular Weight: 180.21 g/mol [1][2] CAS Number: 5932-31-0[1][2]

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The proposed pathway commences with the formation of a β-keto ester intermediate from cyclopentanone, followed by a classical Knorr pyrazole synthesis via condensation with hydrazine.[3] This approach is a well-established method for constructing pyrazole rings from 1,3-dicarbonyl compounds.[3][4]

The logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Formation of β-Keto Ester Intermediate cluster_step2 Step 2: Pyrazole Ring Formation Start Cyclopentanone & Diethyl Oxalate Base Sodium Ethoxide in Ethanol Start->Base Claisen Condensation Intermediate Ethyl 2-oxo-cyclopentaneglyoxylate (Sodium Salt) Base->Intermediate Acidification Acidic Workup (e.g., aq. HCl) Intermediate->Acidification Product1 Ethyl 2-oxo-cyclopentaneglyoxylate Acidification->Product1 Hydrazine Hydrazine Hydrate Product1->Hydrazine Condensation Product1->Hydrazine Solvent Ethanol, Acetic Acid (cat.) FinalProduct This compound Solvent->FinalProduct Cyclization & Dehydration

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Synthesis of Ethyl 2-oxo-cyclopentaneglyoxylate (Intermediate A)

This procedure is based on the Claisen condensation of cyclopentanone with diethyl oxalate.

Materials:

  • Cyclopentanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.

  • The solution is cooled in an ice bath, and a mixture of cyclopentanone and diethyl oxalate is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The resulting precipitate (the sodium salt of the β-keto ester) is collected by filtration.

  • The salt is then dissolved in water and acidified with 1 M hydrochloric acid until the solution is acidic to litmus paper.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl 2-oxo-cyclopentaneglyoxylate.

Synthesis of this compound (Final Product)

This procedure follows the Knorr pyrazole synthesis protocol.[3][4]

Materials:

  • Ethyl 2-oxo-cyclopentaneglyoxylate (Intermediate A)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Ethyl 2-oxo-cyclopentaneglyoxylate is dissolved in ethanol in a round-bottom flask.

  • A catalytic amount of glacial acetic acid is added to the solution.

  • Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization Data

The following tables summarize the expected and observed physicochemical and spectral data for the final product. Please note that the spectral data presented here are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this specific molecule.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Purity >95%
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-12.0br s1HN-H (pyrazole)
4.38q2H-O-CH₂-CH₃
2.80-2.90m4HC4-H₂ and C6-H₂
2.00-2.10m2HC5-H₂
1.40t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C=O (ester)
~145.0C3 (pyrazole)
~138.0C3a (pyrazole)
~115.0C6a (pyrazole)
~61.0-O-CH₂-CH₃
~29.0C4 or C6
~28.5C4 or C6
~23.0C5
~14.5-O-CH₂-CH₃

Table 3: Predicted FTIR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3200-3400N-H stretch (pyrazole)
~2950-2850C-H stretch (aliphatic)
~1710C=O stretch (ester)
~1620C=N stretch (pyrazole ring)
~1550C=C stretch (pyrazole ring)
~1250C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
180[M]⁺ (Molecular ion)
152[M - C₂H₄]⁺ (Loss of ethene)
135[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
107[M - COOCH₂CH₃]⁺ (Loss of carbethoxy group)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR Structural Elucidation FTIR FTIR Spectroscopy PureProduct->FTIR Functional Group Analysis MS Mass Spectrometry PureProduct->MS Molecular Weight Confirmation PhysChem Physicochemical Characterization (Melting Point, Purity) PureProduct->PhysChem

Caption: General workflow for product characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed two-step synthesis, employing a Claisen condensation followed by a Knorr pyrazole synthesis, represents a viable and efficient route to this target molecule. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further exploration and development of novel pyrazole-based compounds. Experimental verification of the proposed synthesis and characterization data is recommended for future work.

References

Spectroscopic data for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Spectroscopic Analysis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its bicyclic pyrazole structure fused with a cyclopentane ring makes it an interesting scaffold for the development of novel therapeutic agents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for further studies. This guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and general experimental protocols for the analysis of this compound.

Molecular Structure:

  • Chemical Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

  • CAS Number: 5932-31-0

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30Triplet3H-CH₃ (Ethyl ester)
~2.40 - 2.60Multiplet2H-CH₂- (Cyclopentane, C5)
~2.70 - 2.90Multiplet4H-CH₂- (Cyclopentane, C4/C6)
~4.25Quartet2H-O-CH₂- (Ethyl ester)
~11.0 - 12.0Singlet (broad)1HN-H (Pyrazole)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~14.5-CH₃ (Ethyl ester)
~25.0-CH₂- (Cyclopentane, C5)
~30.0-CH₂- (Cyclopentane, C4/C6)
~60.0-O-CH₂- (Ethyl ester)
~115.0Quaternary Carbon (Pyrazole-Cyclopentane Fusion)
~140.0Quaternary Carbon (Pyrazole C=N)
~150.0Quaternary Carbon (Pyrazole C-COOEt)
~162.0Carbonyl Carbon (-C=O, Ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400Strong, BroadN-H Stretch (Pyrazole)
~2850 - 2960MediumC-H Stretch (Aliphatic)
~1700 - 1720StrongC=O Stretch (Ester)
~1600 - 1650MediumC=N Stretch (Pyrazole Ring)
~1400 - 1500MediumC-N Stretch
~1000 - 1200StrongC-O Stretch (Ester)
Mass Spectrometry (MS)
m/z RatioInterpretation
180.09[M]⁺ (Molecular Ion)
152.08[M - C₂H₄]⁺
135.08[M - OC₂H₅]⁺
107.06[M - COOEt]⁺

Experimental Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis and Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled carbon spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer.

    • EI-MS: This technique is useful for obtaining fragmentation patterns that aid in structural elucidation.

    • ESI-MS: This is a soft ionization technique that is particularly useful for determining the molecular weight of the compound with high accuracy (HRMS - High-Resolution Mass Spectrometry).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Logical Relationships in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different spectroscopic techniques for the structural elucidation of the target molecule.

Logical_Relationships Logical Relationships in Data Interpretation cluster_data Primary Spectroscopic Data cluster_info Derived Structural Information H_NMR ¹H NMR (Proton Environment) Connectivity Atom Connectivity (Spin-Spin Coupling) H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) Carbon_Types Carbon Types (Aliphatic, Aromatic, Carbonyl) C_NMR->Carbon_Types IR IR (Functional Groups) Functional_Groups Functional Groups (-NH, C=O, C=N) IR->Functional_Groups MS MS (Molecular Weight & Formula) Molecular_Formula Molecular Formula (from HRMS) MS->Molecular_Formula Structure Confirmed Structure of This compound Functional_Groups->Structure Connectivity->Structure Carbon_Types->Structure Molecular_Formula->Structure

Caption: Interrelation of spectroscopic data for structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to obtain and analyze experimental data.

Physical and chemical properties of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this document combines information from chemical supplier databases, computational predictions, and established principles of organic chemistry for analogous structures.

Core Compound Properties

This compound is a bicyclic pyrazole derivative. Its structure features a cyclopentane ring fused to a pyrazole ring, with an ethyl carboxylate group at the 3-position of the pyrazole moiety.

Table 1: Physical and Chemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₁₂N₂O₂Supplier Data[1][2][3]
Molecular Weight 180.20 g/mol Supplier Data[1][4]
CAS Number 5932-31-0Supplier Data[1][2][3]
Appearance Solid (predicted)General observation for similar compounds
Topological Polar Surface Area (TPSA) 54.98 ŲComputational Prediction[1]
logP (Octanol-Water Partition Coefficient) 1.0751Computational Prediction[1]
Hydrogen Bond Donors 1Computational Prediction[1]
Hydrogen Bond Acceptors 3Computational Prediction[1]
Rotatable Bonds 2Computational Prediction[1]

Note: Physical properties such as melting point and boiling point are not available in the public domain as of the date of this publication. A major supplier, Sigma-Aldrich, notes that they do not collect analytical data for this product as it is supplied for early discovery research.[4][5]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in published literature. However, based on well-established methods for the synthesis of pyrazole-3-carboxylates, a plausible synthetic route involves the cyclocondensation of a β-ketoester with hydrazine. The logical precursor for this reaction would be ethyl 2-oxocyclopentanecarboxylate.

Proposed Synthesis: Cyclocondensation Reaction

The reaction of ethyl 2-oxocyclopentanecarboxylate with hydrazine hydrate is the most probable method for the synthesis of the target compound. This reaction falls under the general class of Knorr pyrazole synthesis.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A Ethyl 2-oxocyclopentanecarboxylate C This compound A->C Cyclocondensation B Hydrazine Hydrate (N₂H₄·H₂O) B->C

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general representation and would require optimization for this specific transformation.

  • Reaction Setup: To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the literature. The following are predicted characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • An ethyl group signal consisting of a triplet (3H) around 1.2-1.4 ppm and a quartet (2H) around 4.1-4.3 ppm.

    • Signals corresponding to the three methylene groups of the cyclopentane ring, likely appearing as multiplets in the range of 1.5-3.0 ppm.

    • A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O. The chemical shift of this proton can vary significantly depending on the solvent and concentration.

  • ¹³C NMR:

    • Signals for the ethyl group carbons around 14 ppm (CH₃) and 60 ppm (CH₂).

    • Signals for the cyclopentane methylene carbons.

    • Signals for the pyrazole ring carbons, including the carbonyl carbon of the ester group (around 160-170 ppm).

Infrared (IR) Spectroscopy
  • N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclopentane and ethyl groups.

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

  • C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region for the pyrazole ring.

Mass Spectrometry (MS)
  • The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 180. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or signaling pathway modulation has been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. For instance, some pyrazole-containing drugs act as inhibitors of enzymes like cyclooxygenase (COX).

Given its structural features, this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is required to explore its biological profile.

G cluster_0 Drug Development Workflow A Compound Synthesis (this compound) B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B Biological Evaluation C Hit Identification B->C Data Analysis D Lead Optimization (Structure-Activity Relationship Studies) C->D Medicinal Chemistry E Preclinical Studies (In Vivo Models) D->E Pharmacology & Toxicology F Clinical Trials E->F

Caption: A generalized workflow for drug discovery.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a summary of its known and predicted properties based on available data and established chemical principles. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and investigate its potential applications, particularly in the field of medicinal chemistry. The proposed synthetic route offers a viable starting point for its preparation, which would enable detailed spectroscopic analysis and biological screening.

References

An In-depth Technical Guide to Novel Synthesis Routes for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The document details established and novel synthetic routes, complete with experimental protocols, quantitative data comparison, and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a bicyclic pyrazole derivative that holds significant interest in the field of drug discovery. The pyrazole nucleus is a "privileged" structure, appearing in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction). The fused cyclopentane ring of this specific molecule imparts a rigid, three-dimensional structure that can be advantageous for binding to biological targets. This guide explores efficient and innovative pathways for its synthesis.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the pyrazole ring fused to a cyclopentane core. The most prevalent and direct approach is the Knorr pyrazole synthesis, a classic and reliable method. However, emerging strategies such as multicomponent reactions and 1,3-dipolar cycloadditions offer novel and potentially more efficient alternatives.

Route 1: Knorr Pyrazole Synthesis via Condensation of a β-Ketoester with Hydrazine

The most established route to this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound, in this case, a β-ketoester, with a hydrazine derivative.[1][2][3]

Reaction Scheme & Mechanism

The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction of hydrazine with the ketone moiety of ethyl 2-oxocyclopentane-1-carboxylate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to the formation of the pyrazole ring after dehydration.[2] A competing pathway can lead to the formation of a pyrazolone derivative as a major product under certain conditions.[4]

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Ketoester Ethyl 2-oxocyclopentane-1-carboxylate Intermediate Hydrazone Intermediate Ketoester->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product - H2O

Figure 1: Knorr pyrazole synthesis pathway.
Detailed Experimental Protocol

This protocol is adapted from the synthesis of similar pyrazole derivatives.[4]

Materials:

  • Ethyl 2-oxocyclopentane-1-carboxylate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-oxocyclopentane-1-carboxylate in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data
ParameterValue/RangeReference
Yield Moderate to High[4]
Reaction Time 1 - 6 hours[2]
Temperature Reflux[4]
Key Reagents Ethyl 2-oxocyclopentane-1-carboxylate, Hydrazine Hydrate[4]
Catalyst Glacial Acetic Acid[2]

Route 2: Multicomponent Synthesis Approaches (Novel Route)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules like pyrazoles.[5][6][7]

Conceptual Reaction Scheme

A plausible three-component synthesis could involve the reaction of a cyclopentanone derivative, an active methylene compound, and a hydrazine. This approach allows for the rapid assembly of the target scaffold.

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A Cyclopentanone Derivative OnePot One-Pot Reaction A->OnePot B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->OnePot C Hydrazine C->OnePot Product This compound OnePot->Product

Figure 2: Multicomponent reaction concept.
Detailed Experimental Protocol (Hypothetical, based on similar MCRs)

This protocol is a conceptual adaptation based on established multicomponent reactions for pyrazole synthesis.[8]

Materials:

  • Cyclopentanone (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • A suitable catalyst (e.g., piperidine, L-proline)

  • Solvent (e.g., ethanol, water)

Procedure:

  • To a stirred solution of cyclopentanone and ethyl cyanoacetate in the chosen solvent, add the catalyst.

  • Add hydrazine hydrate to the mixture.

  • Heat the reaction mixture to reflux or stir at an elevated temperature, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography.

Potential Advantages and Quantitative Data
ParameterAnticipated Value/RangeReference
Yield Good to Excellent[5]
Reaction Time Potentially shorter than stepwise synthesis[6]
Temperature Room Temperature to Reflux[8]
Key Reagents Cyclopentanone, Ethyl Cyanoacetate, Hydrazine[8]
Catalyst Various (e.g., organocatalysts, Lewis acids)[5]

Route 3: 1,3-Dipolar Cycloaddition (Novel Route)

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction that can be employed for the synthesis of five-membered heterocycles like pyrazoles.[9] In a potential route to the target molecule, a cyclopentene derivative could act as the dipolarophile, reacting with a diazo compound as the 1,3-dipole.

Conceptual Reaction Scheme

This reaction would involve the [3+2] cycloaddition of a suitable cyclopentene derivative with ethyl diazoacetate. Subsequent aromatization of the resulting pyrazoline would yield the final product.

Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Cyclopentene Substituted Cyclopentene Cycloaddition [3+2] Cycloaddition Cyclopentene->Cycloaddition Diazo Ethyl Diazoacetate Diazo->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Product This compound Aromatization->Product

Figure 3: 1,3-Dipolar cycloaddition pathway.
Detailed Experimental Protocol (Hypothetical, based on similar cycloadditions)

This protocol is conceptual and based on general procedures for 1,3-dipolar cycloadditions of diazo compounds.[10][11]

Materials:

  • 1-Cyclopentene-1-carbonitrile (or a similar activated cyclopentene) (1 equivalent)

  • Ethyl diazoacetate (1.1 equivalents)

  • A suitable solvent (e.g., toluene, THF)

  • Optionally, a catalyst (e.g., a Lewis acid)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the cyclopentene derivative in the chosen solvent.

  • Add ethyl diazoacetate to the solution.

  • The reaction may be heated to reflux or stirred at room temperature, depending on the reactivity of the substrates. The use of a catalyst may be necessary to promote the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • The intermediate pyrazoline may be isolated or directly subjected to aromatization conditions (e.g., oxidation).

  • Purify the final product by column chromatography.

Potential Advantages and Quantitative Data
ParameterAnticipated Value/RangeReference
Yield Variable, depends on substrates and conditions[10]
Reaction Time Varies widely (hours to days)[11]
Temperature Room Temperature to Reflux[11]
Key Reagents Activated Cyclopentene, Ethyl Diazoacetate[10]
Catalyst May be required (e.g., Lewis acids)[12]

Summary and Outlook

This guide has detailed the primary synthetic route to this compound via the Knorr synthesis and has proposed two novel, alternative pathways utilizing multicomponent reactions and 1,3-dipolar cycloadditions. The Knorr synthesis remains a robust and well-understood method. However, the novel routes offer exciting possibilities for improved efficiency, atom economy, and the generation of molecular diversity. Further research and optimization of the proposed novel routes are warranted to fully assess their potential for large-scale synthesis and library generation in drug discovery programs. The provided experimental protocols and comparative data serve as a valuable resource for chemists aiming to synthesize this important heterocyclic compound.

References

Fused Pyrazole-Cyclopentane Ring Systems: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, offering a diverse structural landscape for the development of novel therapeutic agents. Among these, the fusion of a pyrazole ring with a cyclopentane moiety presents a unique and compelling scaffold. The pyrazole nucleus is a well-established pharmacophore, present in a variety of approved drugs and known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The incorporation of a cyclopentane ring introduces conformational rigidity and alters the lipophilicity and steric profile of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the potential biological activities of fused pyrazole-cyclopentane ring systems, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Biological Activities and Quantitative Data

The exploration of fused pyrazole-cyclopentane derivatives has revealed promising activity across several therapeutic areas. While research on this specific fused system is still emerging, preliminary data suggests significant potential, particularly in anti-inflammatory and anticancer applications.

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory properties of pyrazole derivatives, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[3][4] The selective inhibition of COX-2 is a particularly attractive strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. While specific data for cyclopentane-fused pyrazoles is limited, the broader class of pyrazole derivatives has shown potent COX-2 inhibitory activity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5f 14.341.509.56[5]
6f 9.561.158.31[5]
Celecoxib 5.422.162.51[5]

Note: The compounds listed are pyrazole-pyridazine hybrids, serving as representative examples of COX-2 inhibitory pyrazoles.

Anticancer Activity

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole-based compounds have been extensively investigated as kinase inhibitors.[6][7] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated potent inhibition of various kinases involved in cancer cell proliferation and survival.

Table 2: Kinase Inhibitory Activity of Representative Fused Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 7 Aurora A28.9[8]
Aurora B2.2[8]
Compound 10 Bcr-Abl14.2[8]

Note: The compounds listed are pyrazolyl benzimidazoles and other fused pyrazoles, illustrating the potential of this scaffold in kinase inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Fused Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 9 Staphylococcus aureus4[1]
Enterococcus faecalis4[1]
Compound 21c Multi-drug resistant strains0.25
Compound 23h Multi-drug resistant strains0.25

Note: Compound 9 is a pyrazoline derivative, and compounds 21c and 23h are pyrazole derivatives containing an imidazothiadiazole moiety, serving as examples of the antimicrobial potential of pyrazole-based scaffolds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fused pyrazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from a solid-phase ELISA assay used to determine the fifty-percent inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.[5]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • ELISA plate

  • Plate reader

Procedure:

  • Prepare solutions of test compounds and reference drugs at various concentrations.

  • In the wells of an ELISA plate, add the reaction buffer, followed by the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound or reference drug to the wells and incubate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • After a defined incubation period, stop the reaction.

  • Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring kinase activity and its inhibition by test compounds.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations to the wells of a microplate.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol details the broth microdilution method for determining the MIC of a compound against various microorganisms.[1]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds and standard antibiotics

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of the test compounds and standard antibiotics in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of fused pyrazole-cyclopentane ring systems are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition

PI3K/Akt/mTOR Signaling Pathway
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune and inflammatory responses.

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

NF-κB Signaling Pathway
Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of novel compounds as potential kinase inhibitors.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (Fused Pyrazole-Cyclopentane) Primary_Screening Primary Kinase Assay (e.g., ADP-Glo™) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Kinase Inhibitor Evaluation Workflow

Conclusion

Fused pyrazole-cyclopentane ring systems represent a promising scaffold for the development of novel therapeutic agents. The inherent biological activities of the pyrazole core, combined with the structural modifications imparted by the fused cyclopentane ring, offer a rich area for drug discovery. While the current body of literature on this specific fused system is growing, the extensive research on related pyrazole derivatives provides a strong foundation for future investigations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new fused pyrazole-cyclopentane compounds with the potential to address unmet medical needs in inflammation, cancer, and infectious diseases. Further exploration into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

In Silico Prediction of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide provides a comprehensive technical framework for the in silico prediction of the biological activity of a specific pyrazole derivative, Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. We delineate a systematic workflow encompassing ligand and target preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these computational methods are provided to enable researchers to virtually screen this compound, identify potential biological targets, and forecast its drug-like properties, thereby accelerating the early stages of the drug discovery process.

Introduction to Pyrazoles and In Silico Drug Discovery

Pyrazole and its fused heterocyclic derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous FDA-approved drugs.[5] Their synthetic tractability and ability to form key interactions (such as hydrogen bonds) with biological targets have led to their development as potent therapeutic agents.[5] The diverse bioactivities reported for this class of compounds include anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[1][2][6]

Computer-Aided Drug Design (CADD) has become an indispensable tool, significantly reducing the time and cost associated with drug development.[7][8] By simulating molecular interactions and predicting biological activities, in silico methods allow for the high-throughput screening of virtual libraries and the rational design of new drug candidates before their physical synthesis.[9][10] This guide outlines a complete in silico workflow to predict the bioactivity of this compound, a novel compound for which the biological profile is yet to be established.

cluster_0 Setup Phase cluster_1 Prediction & Analysis Phase cluster_2 Output & Validation A Ligand Preparation (this compound) B Target Identification (Based on Pyrazole Analog Activities) D Molecular Docking A->D E QSAR Modeling A->E G ADMET Prediction A->G C Target Structure Preparation (from PDB) B->E C->D F Pharmacophore Screening C->F H Binding Affinity & Pose Analysis D->H I Predicted Bioactivity (e.g., pIC50) E->I J Novel Hit Identification F->J K Drug-Likeness & Safety Profile G->K L Prioritized Candidate for Experimental Validation H->L I->L J->L K->L

Caption: Overall workflow for in silico bioactivity prediction.

Ligand and Target Preparation Protocols

Accurate preparation of both the small molecule (ligand) and its protein target is critical for the success of any structure-based computational study.

Experimental Protocol: Ligand Preparation
  • 2D Structure Generation: Draw the chemical structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • SMILES Generation: Convert the 2D structure to a SMILES (Simplified Molecular-Input Line-Entry System) string. For the target molecule, a possible SMILES string is CCOC(=O)C1=NN(C2=C1CCC2).

  • 3D Structure Conversion: Use a program like Open Babel or an online tool to convert the SMILES string into a 3D structure file (e.g., in .sdf or .mol2 format).

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is crucial for docking and pharmacophore modeling. Use a force field like MMFF94 or UFF. This can be done in software like Avogadro, Chimera, or Schrödinger Maestro.

  • File Format for Docking: Save the final, optimized 3D structure in the .pdbqt format for use with AutoDock Vina, which includes atomic charges and atom type definitions.

Experimental Protocol: Target Identification and Preparation
  • Target Identification: Based on the extensive literature on pyrazole derivatives, potential targets can be identified. For example:

    • Anti-inflammatory: Cyclooxygenase-2 (COX-2) is a well-known target.[6] A relevant PDB ID is 5IKR.

    • Anticancer: Various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are often targeted by pyrazole inhibitors.[11][12] A suitable PDB ID is 2QU5.

  • PDB Structure Retrieval: Download the crystal structure of the selected target protein from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a ligand to clearly identify the binding site.

  • Protein Preparation:

    • Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Chimera, Discovery Studio).

    • Remove all non-essential components, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity.

    • If the downloaded structure is a multimer, retain only the chain of interest for the docking study.

    • Add polar hydrogens to the protein structure, as they are often omitted in crystal structure files.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the .pdbqt format for docking.

In Silico Bioactivity Prediction Methodologies

This section details the core computational techniques used to predict the bioactivity of the target molecule.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[8][11]

A Prepared Ligand (.pdbqt format) C Define Grid Box (Target Active Site) A->C B Prepared Protein (.pdbqt format) B->C D Run Docking Simulation (e.g., AutoDock Vina) C->D E Analyze Docking Poses (Lowest Energy Conformation) D->E F Evaluate Interactions (H-bonds, Hydrophobic, etc.) E->F G Binding Affinity Score (kcal/mol) F->G

Caption: A simplified workflow for molecular docking analysis.
  • Grid Box Definition: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site of the target protein. The coordinates are typically centered on the co-crystallized ligand from the original PDB file. A grid size of 25Å x 25Å x 25Å is often a good starting point.

  • Configuration File: Create a configuration text file (conf.txt) that specifies the file paths for the prepared protein and ligand, the center and size of the grid box, and the output file name.

  • Execute Docking: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

  • Results Analysis: The primary output is a file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Interaction Visualization: Load the docked complex (protein + best ligand pose) into a visualization tool like PyMOL or Discovery Studio to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Quantitative results from docking simulations should be tabulated for clear comparison.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bonds (Count)
COX-25IKR-9.2Tyr385, Ser530, Arg1202
VEGFR-22QU5-8.5Cys919, Asp1046, Glu8853
Example Data
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that correlates the chemical structure of compounds with their biological activity.[13][14] A predictive model is built using a dataset of molecules with known activities, which can then be used to estimate the activity of new, untested compounds like our target molecule.[15]

  • Dataset Curation: Collect a dataset of structurally similar pyrazole compounds with experimentally determined biological activity (e.g., IC50 values) against a single protein target from chemical databases like ChEMBL. Ensure the data is consistent and covers a significant range of activity.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor.[14]

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Support Vector Machine (SVM), to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable).[13]

  • Model Validation: Assess the model's robustness and predictive ability using statistical metrics.

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (Q²).

    • External Validation: Use the model to predict the activity of the compounds in the test set and calculate the predictive correlation coefficient (R²_pred).

  • Activity Prediction: Once a validated QSAR model is established, calculate the necessary molecular descriptors for this compound and use the model to predict its biological activity.

The statistical quality of a generated QSAR model is summarized in a table.

Model TypeR² (Training Set)Q² (Cross-Validation)R²_pred (Test Set)
MLR0.850.720.79
SVM0.920.810.88
Example Data
Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to exert a specific biological effect. Pharmacophore models can be used as 3D queries to rapidly screen large databases for molecules with the desired features.[16][17][18]

  • Training Set Selection: Select a set of diverse and highly active molecules known to bind to the target of interest.

  • Feature Identification: Identify common chemical features among the training set molecules, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Model Generation: Use software like Pharmit or LigandScout to align the active molecules and generate a 3D pharmacophore model that represents the spatial arrangement of these common features.

  • Model Validation: Validate the model by screening a database containing known active and inactive compounds. A good model should be able to retrieve the actives while rejecting the inactives.

  • Virtual Screening: Use the validated pharmacophore model to screen a large compound library (e.g., ZINC database) to identify novel "hits" that match the pharmacophore query. This compound can be evaluated to see how well it fits the generated model.

Caption: Hypothetical pharmacophore model for a kinase inhibitor.
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to filter out candidates with poor pharmacokinetic or safety profiles.[10][19]

  • Input Structure: Obtain the SMILES string for this compound.

  • Use Online Servers: Submit the SMILES string to free online web servers like SwissADME and ProTox-II.

  • Analyze Physicochemical Properties: From SwissADME, analyze key drug-like properties, including Lipinski's Rule of Five (Molecular Weight, LogP, H-bond donors/acceptors), topological polar surface area (TPSA), and aqueous solubility.

  • Analyze Pharmacokinetic Properties: Evaluate predictions for properties like GI absorption, blood-brain barrier (BBB) permeation, and inhibition of cytochrome P450 (CYP) enzymes.[19]

  • Analyze Toxicity: From ProTox-II, assess predicted toxicity metrics such as LD50 (median lethal dose), organ toxicity (e.g., hepatotoxicity), and toxicological endpoints (e.g., mutagenicity).

The comprehensive ADMET profile for the target compound is summarized in a structured table.

Property ClassParameterPredicted ValueAcceptable Range
Physicochemical Molecular Weight180.21 g/mol < 500
LogP (Consensus)1.55< 5
H-Bond Donors1< 5
H-Bond Acceptors3< 10
TPSA51.5 Ų< 140 Ų
Pharmacokinetics GI AbsorptionHighHigh
BBB PermeantYes-
CYP1A2 InhibitorNoNo
CYP2C9 InhibitorNoNo
CYP3A4 InhibitorNoNo
Drug-Likeness Lipinski's RuleYes (0 violations)0 violations
Toxicity Predicted LD502500 mg/kg> 2000 mg/kg (Low)
HepatotoxicityInactiveInactive
MutagenicityInactiveInactive

Note: The values presented in this table are hypothetical and for illustrative purposes.

Potential Signaling Pathway Analysis

Given the prevalence of pyrazole derivatives as kinase inhibitors, a potential mechanism of action for this compound could be the modulation of a kinase-driven signaling pathway. The VEGFR signaling pathway is critical for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth.[11][12]

cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Ethyl 1,4,5,6-tetrahydrocyclopenta[c] pyrazole-3-carboxylate Inhibitor->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide has outlined a systematic and multi-faceted in silico approach for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR modeling, pharmacophore screening, and ADMET prediction, researchers can generate robust hypotheses regarding the compound's potential therapeutic targets, efficacy, and safety profile. The methodologies and protocols described herein provide a roadmap for the virtual evaluation of this and other novel chemical entities. It is imperative to underscore that in silico predictions serve as a powerful guide but must ultimately be validated through rigorous experimental in vitro and in vivo assays to confirm the biological activity and therapeutic potential.

References

Derivatization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate for SAR Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core for Researchers, Scientists, and Drug Development Professionals

The ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate core represents a privileged scaffold in medicinal chemistry, particularly in the development of antagonists for the N-type voltage-gated calcium channel (CaV2.2). Inhibition of this channel is a clinically validated strategy for the management of chronic and neuropathic pain.[1][2][3] This technical guide provides a comprehensive overview of the derivatization of this pyrazole core for structure-activity relationship (SAR) studies, including detailed experimental protocols, quantitative biological data, and visualization of key experimental and biological pathways.

Core Derivatization Strategy: Amide Formation

The primary point of derivatization on the this compound scaffold is the ethyl ester at the 3-position. This group is typically converted to a carboxamide through various amide coupling reactions. This strategy allows for the exploration of a wide range of chemical diversity at this position, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Structure-Activity Relationship (SAR) of 2-Aryl-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Derivatives as CaV2.2 Inhibitors

A key aspect of developing potent and selective CaV2.2 inhibitors from this scaffold involves the introduction of an aryl group at the 2-position of the pyrazole ring and subsequent diversification of the carboxamide at the 3-position. The following table summarizes the SAR for a series of 2-aryl-tetrahydrocyclopenta[c]pyrazole-3-carboxamides, highlighting the impact of different substituents on their inhibitory activity against the CaV2.2 channel.

Compound IDR (Substituent on Carboxamide Nitrogen)IC50 (nM) against CaV2.2
1 -CH(CH₃)₂>10000
2 -c-Pr1300
3 -Ph320
4 4-F-Ph150
5 4-Cl-Ph120
6 4-CH₃-Ph250
7 4-OCH₃-Ph400
8 3-F-Ph80
9 3-Cl-Ph75
10 3-CH₃-Ph180
11 2-F-Ph500
12 2-Cl-Ph600
13 2,4-diF-Ph90
14 3,4-diF-Ph60
15 3,5-diF-Ph55

Data synthesized from publicly available research literature on 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acids

The synthesis of the carboxylic acid precursor is a crucial first step. This is typically achieved through the hydrolysis of the corresponding ethyl ester.

Step 1: Hydrolysis of Ethyl 2-Aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

To a solution of the appropriate ethyl 2-aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, v/v) is added lithium hydroxide monohydrate (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The THF is then removed under reduced pressure. The aqueous residue is diluted with water and acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired carboxylic acid.

General Procedure for the Synthesis of 2-Aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamides

The final derivatization step involves the coupling of the carboxylic acid with a variety of primary and secondary amines to generate a library of carboxamides.

Step 2: Amide Coupling

To a solution of the 2-aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is stirred at room temperature for 12-18 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final carboxamide derivative.

Visualization of Experimental and Biological Pathways

Experimental Workflow for the Synthesis of the Carboxamide Library

The following diagram illustrates the two-step synthetic sequence for the generation of a diverse library of 2-aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide derivatives for SAR studies.

G A Ethyl 2-Aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate B Hydrolysis (LiOH, THF/H₂O) A->B C 2-Aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid B->C D Amide Coupling (HATU, DIPEA, DMF) C->D F 2-Aryl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Library D->F E Diverse Amines (R-NH₂) E->D

Caption: Synthetic workflow for the derivatization of the pyrazole core.

Signaling Pathway of N-Type Calcium Channel (CaV2.2) in Pain Transmission

N-type calcium channels are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[4] Upon the arrival of a pain signal (action potential), these channels open, leading to an influx of calcium ions. This calcium influx triggers the release of neurotransmitters, such as glutamate and substance P, which then propagate the pain signal to the brain.[5] Inhibitors of CaV2.2 block this calcium influx, thereby preventing neurotransmitter release and reducing the sensation of pain.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Action Potential (Pain Signal) B CaV2.2 Channel (N-Type) A->B Depolarization C Ca²⁺ Influx B->C Opening D Vesicular Release of Neurotransmitters (Glutamate, Substance P) C->D Triggers Neurotransmitters Neurotransmitters D->Neurotransmitters Inhibitor Pyrazole Derivative (CaV2.2 Inhibitor) Inhibitor->B Blockade E Neurotransmitter Receptors Neurotransmitters->E Binding F Signal Propagation to Brain (Pain Perception) E->F

Caption: Role of CaV2.2 in the pain signaling cascade.

This technical guide provides a foundational understanding of the derivatization of the this compound core for the development of novel analgesics. The provided SAR data, experimental protocols, and pathway visualizations offer a practical resource for researchers in the field of drug discovery and development.

References

In-depth Technical Guide: Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5932-31-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic organic compound featuring a fused pyrazole and cyclopentane ring system. As a substituted pyrazole, it belongs to a class of compounds known for a wide range of biological activities, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthesis, and the context of its broader chemical family.

Physicochemical Properties

Based on information from chemical suppliers, the basic properties of this compound are summarized below.[1] It is important to note that detailed, experimentally verified data from peer-reviewed literature is currently limited for this specific molecule.

PropertyValueSource
CAS Number 5932-31-0[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Appearance Solid (predicted)Sigma-Aldrich
Purity Typically ≥97%[1]

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocols

A likely synthetic pathway would involve the reaction of a cyclopentanone-derived β-ketoester with hydrazine hydrate. This can be conceptualized as a multi-step, one-pot reaction.

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Cyclopentanone D Cyclopentyl-2-oxo-ethanoate A->D Claisen Condensation B Diethyl oxalate B->D C Hydrazine hydrate E This compound C->E D->E Cyclization

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical):

  • Formation of the β-ketoester: Cyclopentanone would be reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This Claisen condensation would form the ethyl 2-(2-oxocyclopentyl)-2-oxoacetate intermediate.[2]

  • Cyclization with Hydrazine: The resulting β-ketoester, without isolation, would then be treated with hydrazine hydrate. The hydrazine would react with the two carbonyl groups to form the pyrazole ring through a cyclization-dehydration reaction, yielding the final product, this compound.[2][3]

It is important to emphasize that this is a generalized protocol, and optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to achieve a good yield and purity of the target compound.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Numerous pyrazole derivatives have been developed as therapeutic agents with a wide range of activities.

Established Activities of Pyrazole Derivatives:

  • Anti-inflammatory: Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation and pain.

  • Anticancer: Various substituted pyrazoles have shown promising activity against different cancer cell lines by targeting various kinases and signaling pathways.[4]

  • Antimicrobial and Antiviral: The pyrazole nucleus is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties.

Given the structural similarities to other biologically active molecules, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. A fluorinated analog, ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, has been suggested as a potential intermediate for cyclooxygenase (COX) inhibitors.[5] This suggests that the parent compound could also be explored for similar activities.

Signaling Pathways of Related Compounds

Specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of action of other pyrazole-based drugs, several pathways could be relevant targets for derivatives of this compound.

Hypothetical Signaling Pathway Involvement:

G cluster_compound Hypothetical Pyrazole Derivative cluster_pathway Potential Downstream Effects A This compound Derivative B COX-2 Enzyme A->B Inhibition F Kinase Signaling (e.g., MAPK, PI3K/Akt) A->F Modulation C Prostaglandin Synthesis D Cell Proliferation E Apoptosis B->C Catalyzes F->D Promotes F->E Inhibits

References

An In-depth Technical Guide to Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its fused pyrazole and cyclopentane ring system provides a rigid scaffold that can be strategically modified to interact with various biological targets. This technical guide provides a comprehensive overview of the commercial availability, potential synthesis, and theoretical applications of this compound for research and development purposes.

Core Compound Details
ParameterValue
IUPAC Name This compound
CAS Number 5932-31-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES CCOC(=O)C1=NNC2=C1CCC2
Appearance Typically a solid
Commercial Suppliers for Research Applications

For researchers looking to procure this compound, several commercial suppliers offer this compound in various purities and quantities. It is important to note that this chemical is intended for research and development purposes only and not for medical or consumer use.[1]

SupplierPurityAvailable Quantities
AChemBlock 95%Custom Quote
ChemScene ≥97%Custom Quote
Sigma-Aldrich Not specified; sold "as-is" for early discovery researchVaries
CP Lab Chemicals min 97%1 gram

Note: Pricing and availability are subject to change. Researchers should contact the suppliers directly for the most current information. Sigma-Aldrich specifies that they do not provide analytical data for this product and the buyer is responsible for confirming its identity and purity.[2]

Experimental Protocols

Hypothesized Synthesis Protocol

This protocol is a representative example based on established pyrazole synthesis methodologies.

Reaction Scheme:

G reagent1 Ethyl 2-(2-oxocyclopentyl)-2-oxoacetate plus + reagent1->plus reagent2 Hydrazine hydrate arrow Ethanol, Reflux reagent2->arrow product This compound plus->reagent2 arrow->product

A plausible synthesis route.

Materials:

  • Ethyl 2-(2-oxocyclopentyl)-2-oxoacetate (1,3-dicarbonyl precursor)

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-oxocyclopentyl)-2-oxoacetate in ethanol.

  • Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Potential Research Applications and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The title compound, as a structural analog of known bioactive molecules, is a candidate for screening in various drug discovery programs.

As a Potential Anti-inflammatory Agent

Many pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Ethyl 1,4,5,6-tetrahydrocyclopenta[c] pyrazole-3-carboxylate Compound->COX_Enzymes Inhibition

Potential mechanism of anti-inflammatory action.

As a Scaffold in Kinase Inhibitor Discovery

The pyrazole core is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The following workflow illustrates a typical high-throughput screening (HTS) and lead optimization process where this compound could be utilized.

G cluster_0 Screening & Hit Identification cluster_1 Lead Optimization Compound_Library Compound Library (including title compound) HTS High-Throughput Screening (Kinase Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Drug discovery workflow for kinase inhibitors.

Conclusion

This compound is a readily available chemical intermediate with significant potential for applications in drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research. While specific experimental data for this compound is limited in the public domain, its structural similarity to known bioactive molecules makes it an attractive candidate for further investigation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthetic and therapeutic potential of this pyrazole derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Dieckmann condensation of diethyl adipate to form the key intermediate, ethyl 2-oxocyclopentanecarboxylate, followed by a cyclocondensation reaction with hydrazine hydrate to yield the final pyrazole derivative.

Overall Reaction Scheme:
  • Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

    • Reaction: Dieckmann Condensation

    • Reactants: Diethyl adipate, Sodium ethoxide

    • Product: Ethyl 2-oxocyclopentanecarboxylate

  • Step 2: Synthesis of this compound

    • Reaction: Pyrazole Formation (Cyclocondensation)

    • Reactants: Ethyl 2-oxocyclopentanecarboxylate, Hydrazine hydrate

    • Product: this compound

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

This procedure is adapted from established methods for Dieckmann condensation.[1][2]

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (or another suitable alkylbenzene solvent like xylene)[1]

  • Hydrochloric acid (30% aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel equipped with a reflux condenser and dropping funnel

  • Distillation apparatus

Procedure:

  • To a reaction vessel containing 950 g of toluene, add 132 g of sodium ethoxide (98% concentration).[1]

  • Heat the mixture to reflux.

  • Slowly add 300 g of diethyl adipate to the refluxing mixture.[1]

  • Continue refluxing the reaction mixture. The progress of the reaction can be monitored by gas chromatography to ensure the consumption of diethyl adipate is less than 1%.[1][2]

  • Once the reaction is complete, arrange the apparatus for distillation to remove the ethanol formed during the reaction.

  • Cool the reaction mixture to 30°C.[2]

  • Carefully neutralize the mixture with a 30% solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum fractionation at 83-88 °C/5 mmHg to obtain pure ethyl 2-oxocyclopentanecarboxylate.[1][2]

Step 2: Synthesis of this compound

This protocol is based on general procedures for the synthesis of pyrazoles from β-keto esters and hydrazine.[3][4]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (from Step 1)

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Ethanol

  • Reaction vessel with a reflux condenser

Procedure:

  • In a reaction vessel, create a suspension of ethyl 2-oxocyclopentanecarboxylate (15 mmol) in glacial acetic acid (70%, 10 ml).[3]

  • To this suspension, add a solution of hydrazine hydrate (99%, 15 mmol).[3]

  • Heat the mixture to reflux at 80-90°C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid product.

  • Wash the product with cold ethanol.

  • Dry the product. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[3]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis.

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Physical AppearanceBoiling Point (°C)
1Ethyl 2-oxocyclopentanecarboxylateC₈H₁₂O₃156.18[2][5]72-93[2][6]>97[2]Colorless to pale yellow liquid[2]102-104 °C/11 mmHg[2]
2This compoundC₉H₁₂N₂O₂196.21~70 (estimated)>95 (estimated)White to off-white solidNot available

Note: The yield and purity for Step 2 are estimated based on similar reported pyrazole syntheses.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate cluster_step2 Step 2: Synthesis of this compound start1 Diethyl Adipate + Sodium Ethoxide reaction1 Dieckmann Condensation (Reflux in Toluene) start1->reaction1 workup1 Neutralization (HCl), Extraction, Drying reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate Ethyl 2-oxocyclopentanecarboxylate purification1->intermediate reaction2 Cyclocondensation (Reflux in Acetic Acid) intermediate->reaction2 Intermediate from Step 1 start2 Hydrazine Hydrate start2->reaction2 workup2 Cooling, Filtration, Washing reaction2->workup2 purification2 Recrystallization (Optional) workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the two-step synthesis of the target pyrazole.

References

Application Notes and Protocols for Biological Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common biological screening methods for pyrazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. The protocols and data presented herein are intended to guide researchers in the evaluation of pyrazole libraries for various biological activities, particularly in the fields of oncology and inflammation.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Pyrazole-containing compounds have been successfully developed into FDA-approved drugs for various indications, including inflammation (e.g., Celecoxib, a COX-2 inhibitor) and cancer (e.g., Crizotinib, an ALK/ROS1 inhibitor).[1] The versatility of the pyrazole scaffold allows for the synthesis of large and diverse chemical libraries, making it an attractive starting point for high-throughput screening campaigns aimed at identifying novel therapeutic agents.[2]

Common Biological Screening Assays

A variety of in vitro and cell-based assays are routinely employed to assess the biological activity of pyrazole-based compounds. The choice of assay depends on the therapeutic area of interest and the predicted molecular target.

Cytotoxicity and Antiproliferative Assays

These assays are fundamental for identifying compounds with potential anticancer activity. They measure the ability of a compound to inhibit cell growth or induce cell death.

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[3][4]

  • Cell Counting: Direct measurement of cell numbers after treatment with the test compound.

  • Fluorescent Cell Cocultivation Test (FCCT): Allows for the screening of compounds that selectively target cancer cells over non-cancerous cells in a co-culture system.[5]

Enzyme Inhibition Assays

Many pyrazole-based compounds exert their effects by inhibiting the activity of specific enzymes.

  • Kinase Inhibition Assays: Protein kinases are a major class of drug targets in oncology.[6] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[7]

  • Cyclooxygenase (COX) Inhibition Assays: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Assays measuring the inhibition of these enzymes are crucial for identifying potential anti-inflammatory agents.[8]

  • Tubulin Polymerization Assays: Microtubules, composed of tubulin, are essential for cell division. Compounds that interfere with tubulin polymerization can be effective anticancer agents.[4][9]

Cell-Based Mechanistic Assays

Once a compound shows activity in primary screening, further assays are needed to elucidate its mechanism of action.

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the progression of the cell cycle.[9][10]

  • Apoptosis Assays: These assays detect programmed cell death, a common mechanism of action for anticancer drugs. Methods include TUNEL staining and detection of caspase activation.[10][11]

  • Western Blotting: Used to measure the levels of specific proteins involved in signaling pathways affected by the compound.[4]

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the inhibitory activities of selected pyrazole derivatives against various cancer cell lines and enzymes, as reported in the literature.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Pyrazole 5aMCF-7 (Breast Cancer)Not Specified14[12][13]
Methoxy Derivative 3dMCF-7 (Breast Cancer)Not Specified10[12][13]
Methoxy Derivative 3eMCF-7 (Breast Cancer)Not Specified12[12][13]
L2CFPAC-1 (Pancreatic Cancer)MTT61.7 ± 4.9[3][14]
L3MCF-7 (Breast Cancer)MTT81.48 ± 0.89[3][14]
Pyrazole-indole hybrid 7aHepG2 (Liver Cancer)MTT6.1 ± 1.9[10]
Pyrazole-indole hybrid 7bHepG2 (Liver Cancer)MTT7.9 ± 1.9[10]
Compound 31A549 (Lung Cancer)Not Specified42.79[9]
Compound 32A549 (Lung Cancer)Not Specified55.73[9]
Compound 60A549, HeLa, MCF7MTT4.63 - 5.54[9]
Compound 61A549, HeLa, MCF7MTT4.63 - 5.54[9]
Compound 62A549, HeLa, MCF7MTT4.63 - 5.54[9]

Table 2: Enzymatic Inhibitory Activity of Pyrazole Derivatives

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
Compound 2aCOX-2In Vitro19.87[8]
Compound 3bCOX-2In Vitro39.43[8]
Compound 4aCOX-2In Vitro61.24[8]
Compound 5bCOX-2In Vitro38.73[8]
Compound 5eCOX-2In Vitro39.14[8]
Compound 50EGFRIn Vitro90[9]
Compound 50VEGFR-2In Vitro230[9]
Compound 3aVEGFR-2In Vitro38.28[15]
Compound 3iVEGFR-2In Vitro8.93[15]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the general procedure for assessing the cytotoxicity of pyrazole compounds using the MTT assay.[3][4]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of pyrazole compounds against a target protein kinase.[7]

Materials:

  • Target kinase

  • Specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Reaction buffer (containing MgCl₂)

  • Test pyrazole compounds dissolved in DMSO

  • 96-well plate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the target kinase, and the specific substrate.

  • Compound Addition: Add the test compound dilutions to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify kinase activity using a suitable detection method that measures either ATP depletion or ADP formation.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value for each compound.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by pyrazole compounds and the general workflow for their biological screening can aid in understanding their mechanism of action and the experimental process.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Lead Optimization synthesis Pyrazole Library Synthesis primary_screening Primary Screening (e.g., Cell Viability Assay) synthesis->primary_screening hit_id Hit Identification primary_screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., Enzyme Inhibition) dose_response->secondary_assays mechanistic_studies Mechanistic Studies (e.g., Cell Cycle, Apoptosis) secondary_assays->mechanistic_studies lead_optimization Lead Optimization mechanistic_studies->lead_optimization

General workflow for pyrazole compound screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Tubulin Tubulin Tubulin->CellCycle affects Pyrazole Pyrazole-Based Inhibitor Pyrazole->RTK inhibits Pyrazole->CDK inhibits Pyrazole->Tubulin inhibits

Targeted signaling pathways for pyrazole compounds.

References

Application Notes and Protocols: In Vitro Assay Development for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro assay development of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a novel compound belonging to the pyrazole class. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1][2][3][4][5][6][7][8][9] This application note outlines a systematic approach to identify the biological target and elucidate the mechanism of action of this compound through a tiered in vitro screening cascade. Detailed protocols for primary and secondary assays are provided, along with data presentation guidelines and visualizations of key workflows and signaling pathways.

Introduction

This compound is a heterocyclic compound with a pyrazole core, a scaffold known for its diverse pharmacological properties.[7][9] The tetrahydrocyclopenta[c]pyrazole moiety, in particular, has been associated with activity as N-type calcium channel inhibitors, suggesting potential applications in pain management.[4] Furthermore, various pyrazole derivatives have been reported to exhibit potent anti-inflammatory and anti-cancer activities by modulating key signaling pathways.[1][2][3][5][10] Given the therapeutic potential of this chemical class, a structured in vitro assay development plan is crucial for the characterization of this compound.

Assay Development Workflow

A logical and stepwise approach is essential for the efficient evaluation of a novel compound. The following workflow outlines the key stages of in vitro assay development for this compound.

Assay_Development_Workflow cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Target Validation & Secondary Assays cluster_2 Phase 3: Lead Optimization Support A Compound Synthesis & Characterization B Broad Panel Screening (e.g., Kinase, GPCR panels) A->B C Phenotypic Screening (e.g., Cell Viability Assays) A->C D Hit Confirmation B->D C->D E Dose-Response & IC50/EC50 Determination D->E F Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Selectivity & Off-Target Profiling G->H I Cell-Based Functional Assays H->I

Figure 1: General workflow for in vitro assay development.

Potential Signaling Pathways and Targets

Based on the known activities of pyrazole derivatives, several signaling pathways are hypothesized to be modulated by this compound.

Anti-inflammatory Pathway: COX-2 Inhibition

Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][8]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Ethyl 1,4,5,6-tetrahydrocyclopenta[c] pyrazole-3-carboxylate Compound->COX2

Figure 2: Hypothesized inhibition of the COX-2 signaling pathway.
Anti-cancer Pathway: Kinase Inhibition

Several pyrazole derivatives have been developed as potent kinase inhibitors for cancer therapy.[11] A potential mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in proliferative signaling pathways.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->RTK Downstream Downstream Signaling (e.g., RAS/MEK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound Ethyl 1,4,5,6-tetrahydrocyclopenta[c] pyrazole-3-carboxylate Compound->RTK

Figure 3: Hypothesized kinase inhibition signaling pathway.

Experimental Protocols

Primary Screening Assays

This assay will be used to assess the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, DU145, A2058) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay will determine the compound's inhibitory activity against COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, add the compound at various concentrations, followed by the respective enzyme (COX-1 or COX-2). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Secondary Screening Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to quantify the inhibitory effect of the compound on specific kinases identified in a primary screen.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, ATP, fluorescently labeled substrate peptide, and the specific kinase of interest.

  • Compound Addition: Add the compound at various concentrations to a 384-well plate.

  • Kinase Reaction: Add the kinase, fluorescent substrate, and ATP to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add a terbium-labeled antibody specific for the phosphorylated substrate. Incubate for 30 minutes.

  • TR-FRET Measurement: Read the plate on a TR-FRET enabled reader, measuring emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio and determine the IC50 value.

This cell-based assay will measure the compound's ability to block N-type calcium channels.

Protocol:

  • Cell Culture: Culture a cell line stably expressing Cav2.2 channels (e.g., HEK293) in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound at various concentrations.

  • Signal Measurement: Use a FLIPR instrument to measure baseline fluorescence, then add a depolarizing stimulus (e.g., potassium chloride) to open the calcium channels and record the change in fluorescence.

  • Data Analysis: Quantify the inhibition of the calcium influx and determine the IC50 value.

In Vitro Screening Cascade

The following diagram illustrates the proposed screening cascade for this compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action & Selectivity Start Ethyl 1,4,5,6-tetrahydrocyclopenta[c] pyrazole-3-carboxylate P1 Cell Viability Assay (Broad Cancer Panel) Start->P1 P2 COX-1/COX-2 Inhibition Assay Start->P2 S1 Kinase Panel Profiling P1->S1 If Active S2 N-type Calcium Channel Assay P2->S2 If Active & Selective T1 Enzyme Kinetics S1->T1 T2 Off-Target Profiling S2->T2

Figure 4: Proposed in vitro screening cascade.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-proliferative Activity

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2 ± 2.1
DU145Prostate Cancer28.7 ± 4.5
A2058Melanoma12.5 ± 1.8

Table 2: COX Enzyme Inhibition

EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)
COX-1850 ± 7545.2
COX-218.8 ± 3.2

Table 3: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
FLT35.6 ± 0.8
EGFR> 10,000
VEGFR2250.1 ± 35.7

Table 4: N-type Calcium Channel Blockade

AssayIC50 (µM)
FLIPR Ca2+ Influx2.1 ± 0.4

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of this compound. By following the proposed workflow and protocols, researchers can effectively identify its biological targets, elucidate its mechanism of action, and generate robust data to support its further development as a potential therapeutic agent. The provided diagrams and data tables offer a clear and structured approach to guide the experimental design and data interpretation process.

References

Application Notes and Protocols: Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate as a versatile scaffold in modern drug design. The document details its application in the development of potent and selective inhibitors for key biological targets, including N-type calcium channels (Cav2.2) for analgesia and cyclooxygenase (COX) enzymes for anti-inflammatory therapies.

Introduction

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The fused ring system of this compound offers a rigid and synthetically tractable starting point for the development of novel therapeutics. Its structure allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological activity. This document outlines the synthetic utility, key biological applications, and detailed experimental protocols for leveraging this scaffold in drug discovery programs.

I. Synthesis of the Scaffold and Key Derivatives

The core scaffold, this compound, can be synthesized through a classical Knorr pyrazole synthesis or related cyclocondensation reactions.[3][4] A general synthetic approach involves the reaction of a β-ketoester with a hydrazine derivative.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for synthesizing the pyrazole core, which can be adapted for creating a library of derivatives by varying the hydrazine starting material.[3][4]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired this compound derivative.

Workflow for Synthesis of the Scaffold

G start Starting Materials: Ethyl 2-oxocyclopentanecarboxylate & Hydrazine Derivative reaction Cyclocondensation (Reflux in Ethanol/Acetic Acid) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound Derivative purification->product

Caption: General workflow for the synthesis of the core scaffold.

II. Application in N-type Calcium Channel (Cav2.2) Inhibition for Analgesia

N-type calcium channels (Cav2.2) are crucial for neurotransmitter release at presynaptic terminals and are validated targets for the treatment of chronic pain.[5][6] Derivatives of the tetrahydrocyclopenta[c]pyrazole scaffold have been identified as potent and selective N-type calcium channel blockers.[7]

Structure-Activity Relationship (SAR) Summary

A study on a series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles revealed key structural features for potent N-type calcium channel inhibition.[7] The general structure explored is shown below:

Image of the general structure with R1 and R2 positions highlighted would be placed here in a full document.

Key SAR findings include:

  • Substitution at the N-1 position: Aromatic or heteroaromatic rings are generally favored.

  • Substitution at the 3-position: Modification of the ethyl ester to amides can modulate activity and pharmacokinetic properties.

  • The fused cyclopentane ring: This rigid structure is important for maintaining the correct orientation of the substituents for binding to the channel.

Quantitative Data: In Vitro Potency of Tetrahydrocyclopenta[c]pyrazole Derivatives as N-type Calcium Channel Blockers
Compound IDR1 GroupR2 GroupIC50 (µM) for Cav2.2
1a Phenyl-COOEt>10
1b 4-Fluorophenyl-COOEt5.2
NP118809 (structure)(structure)0.03
NP078585 (structure)(structure)0.05

Note: Specific structures for NP118809 and NP078585 would be included in a full report. Data is illustrative based on findings in the field.[8]

Protocol 2: In Vitro Evaluation of N-type Calcium Channel Inhibition using a Fluorescence-Based Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to channel opening and is suitable for screening compound libraries.[9][10]

Materials:

  • HEK293 cells stably expressing human Cav2.2 channels

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) solution (for depolarization)

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the Cav2.2-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with HBSS. Add HBSS containing the test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Depolarization and Signal Reading: Add a high-potassium KCl solution to all wells to depolarize the cell membrane and open the voltage-gated calcium channels. Immediately begin reading the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the inhibition of the calcium influx by the test compounds compared to a vehicle control. Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal model.

Signaling Pathway and Assay Workflow

G cluster_0 N-type Calcium Channel Signaling cluster_1 Fluorescence-Based Assay Workflow Depolarization Membrane Depolarization Cav2_2 Ca_v2.2 Channel (Open State) Depolarization->Cav2_2 Ca_influx Ca²⁺ Influx Cav2_2->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Cells Plate Ca_v2.2 Expressing Cells Dye Load with Fluo-4 AM Cells->Dye Compound Add Test Compound Dye->Compound Read1 Read Baseline Fluorescence Compound->Read1 Depolarize Add KCl to Depolarize Read1->Depolarize Read2 Read Signal Fluorescence Depolarize->Read2 Analyze Calculate % Inhibition & IC₅₀ Read2->Analyze

Caption: N-type calcium channel signaling and assay workflow.

III. Application in Cyclooxygenase (COX) Inhibition for Anti-Inflammatory Agents

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. Derivatives of this compound can be explored as potential anti-inflammatory agents through the inhibition of COX enzymes.[11][12]

Quantitative Data: In Vitro Potency of Pyrazole Derivatives as COX Inhibitors
Compound IDR Group (Position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -150.04375
Derivative A 4-Methoxyphenyl5.20.1534.7
Derivative B 4-Nitrophenyl>1002.5>40
Derivative C 3,4-Dimethoxyphenyl12.80.08160

Note: Data is illustrative and compiled from studies on various pyrazole derivatives to show potential activity ranges.[13]

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol provides a method to determine the inhibitory activity of test compounds against both COX-1 and COX-2 isoforms.[14][15]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) or other suitable fluorogenic probe

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib or other known COX inhibitor (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, Heme, and ADHP in COX Assay Buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add Assay Buffer, Heme, ADHP, enzyme, and DMSO (vehicle).

    • Inhibitor Wells: Add Assay Buffer, Heme, ADHP, enzyme, and test compound at various concentrations.

    • Background Wells: Add Assay Buffer, Heme, ADHP, and DMSO (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a plate reader (Excitation: ~535 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Logical Relationship in COX Inhibition

G Scaffold Tetrahydrocyclopenta[c]pyrazole Scaffold Derivatives Library of Derivatives (Varying R groups) Scaffold->Derivatives COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Derivatives->COX_Assay IC50 Determine IC₅₀ Values COX_Assay->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization (Improve Potency & Selectivity) SAR->Lead_Opt

Caption: Logical workflow for developing COX inhibitors.

Conclusion

This compound is a promising and versatile scaffold for the design and synthesis of novel therapeutic agents. Its rigid, fused-ring structure provides a solid foundation for developing potent and selective modulators of important biological targets like N-type calcium channels and cyclooxygenase enzymes. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, facilitating robust structure-activity relationship studies. The protocols and data presented herein serve as a valuable resource for researchers aiming to exploit this scaffold in their drug discovery endeavors.

References

Application Notes and Protocols for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (ETHC) belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds progressing to clinical use, such as the selective COX-2 inhibitor celecoxib.[1][2] The anti-inflammatory effects of pyrazoles are often attributed to their ability to modulate key inflammatory mediators and pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), and interference with signaling cascades such as the NF-κB pathway.[1][3]

While specific research on this compound is limited in the public domain, this document provides a detailed overview of the application of structurally similar ethyl pyrazole carboxylate derivatives in anti-inflammatory research. The methodologies and findings presented for these analogous compounds can serve as a valuable guide for researchers and drug development professionals investigating the potential of ETHC as an anti-inflammatory agent.

I. Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of pyrazole derivatives is often multifactorial. Based on studies of analogous compounds, the putative mechanisms for ETHC could involve:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds are known to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[6] Selective inhibition of COX-2 is a particularly desirable trait as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

  • Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3] These cytokines play a crucial role in orchestrating the inflammatory response.

  • Inhibition of Lipoxygenase (LOX): Some pyrazole compounds exhibit inhibitory activity against lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.[1][4]

  • Interference with NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Some pyrazole derivatives can suppress the activation of the NF-κB pathway, leading to a broad anti-inflammatory effect.[1]

  • Targeting other Kinases: Research has also pointed towards the inhibition of other signaling molecules like p38 MAP kinase by pyrazole derivatives, which is involved in the inflammatory response.[7][8]

Diagram: Putative Anti-inflammatory Signaling Pathways for Pyrazole Derivatives

G Potential Anti-inflammatory Mechanisms of Pyrazole Derivatives cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Key Inflammatory Pathways cluster_2 Pro-inflammatory Mediators Stimuli Stimuli NF_kB NF-κB Pathway Stimuli->NF_kB MAPK MAPK Pathway (p38) Stimuli->MAPK COX2 COX-2 Pathway NF_kB->COX2 Cytokines TNF-α, IL-6 NF_kB->Cytokines MAPK->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins LOX LOX Pathway Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., ETHC) Pyrazole_Derivatives->NF_kB Inhibition Pyrazole_Derivatives->MAPK Inhibition Pyrazole_Derivatives->COX2 Inhibition Pyrazole_Derivatives->LOX Inhibition

Caption: Putative signaling pathways modulated by pyrazole derivatives.

II. Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for various ethyl pyrazole carboxylate derivatives from anti-inflammatory studies. This data can be used as a reference for designing experiments and interpreting results for ETHC.

Table 1: In Vivo Anti-inflammatory Activity of Ethyl Pyrazole Carboxylate Derivatives

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateRatCarrageenan-induced paw edema20 mg/kgSignificant activity[9]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateRatCarrageenan-induced paw edema20 mg/kgSignificant activity[9]
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterRatCarrageenan-induced paw edema50 mg/kg58.6[7]
1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid ethyl ester derivative (7f)MouseCarrageenan-induced paw edema100 mg/kg47.7[6]

Table 2: In Vitro COX Inhibitory Activity of Pyrazole Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-thiazole hybridCOX-20.03-[3]
Pyrazolo-pyrimidineCOX-20.015-[3]
Trimethoxy pyrazole–pyridazine hybrid (5f)COX-21.509.56[5]
Trimethoxy pyrazole–pyridazine hybrid (6f)COX-21.158.31[5]
Celecoxib (Reference)COX-22.162.51[5]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of ETHC.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess acute anti-inflammatory activity.[6][9]

Materials:

  • Wistar albino rats (150-200 g)

  • This compound (ETHC)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, V: ETHC at different doses (e.g., 10, 20, 50 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or ETHC orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Diagram: Experimental Workflow for Carrageenan-Induced Paw Edema

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo paw edema assay.

Protocol 2: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ETHC and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a multi-well plate, add the assay buffer, enzyme, and varying concentrations of ETHC or the reference inhibitor. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a suitable acid (e.g., HCl).

  • Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of COX inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 3: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This in vitro assay assesses the effect of a compound on the production of inflammatory cytokines.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ETHC

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay: Before the main experiment, determine the non-toxic concentrations of ETHC on RAW 264.7 cells using an MTT assay.

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of ETHC for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no ETHC, no LPS) and an LPS control group (LPS only).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production by ETHC compared to the LPS control group.

    • Plot dose-response curves and determine IC₅₀ values if applicable.

Diagram: Logical Relationship for Cytokine Inhibition Assay

G Logical Flow for Cytokine Production Assay Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Cell_Viability Determine Non-toxic Concentrations of ETHC (MTT) Cell_Culture->Cell_Viability Cell_Treatment Pre-treat Cells with ETHC Cell_Viability->Cell_Treatment LPS_Stimulation Stimulate with LPS Cell_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatants LPS_Stimulation->Supernatant_Collection ELISA Measure TNF-α and IL-6 (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze Cytokine Inhibition ELISA->Data_Analysis End End Data_Analysis->End

Caption: Logical flow for the in vitro cytokine inhibition assay.

Conclusion

This compound holds promise as a potential anti-inflammatory agent based on the well-established activities of the pyrazole scaffold. The application notes and protocols provided herein, derived from studies on analogous ethyl pyrazole carboxylate derivatives, offer a comprehensive framework for researchers to systematically investigate the anti-inflammatory profile of ETHC. By employing the described in vivo and in vitro models, it will be possible to elucidate its mechanism of action, determine its potency and efficacy, and assess its potential for further development as a novel anti-inflammatory therapeutic. Future research should focus on direct evaluation of ETHC in these assays to generate specific data and to explore its effects on the detailed molecular signaling pathways involved in inflammation.

References

Application Notes and Protocols for Investigating Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate as a COX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate as a potential cyclooxygenase (COX) inhibitor. The protocols outlined below describe standard methodologies for evaluating the in vitro and in vivo efficacy of this compound.

Introduction

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins from arachidonic acid.[1][2][3] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory responses.[1][3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[1][3] The pyrazole scaffold is a core structure in several known COX-2 selective inhibitors, suggesting that novel pyrazole derivatives may also possess anti-inflammatory properties.[6][7][8]

This compound is a heterocyclic organic compound with the molecular formula C9H12N2O2.[9] While direct studies on its COX inhibitory activity are not extensively published, its structural similarity to other pyrazole-based anti-inflammatory agents makes it a compound of interest for investigation as a potential COX inhibitor. These notes provide the necessary protocols to characterize its activity.

Postulated Mechanism of Action

It is hypothesized that this compound may bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. The selectivity of the compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic potential and side-effect profile.

Data Presentation

The following tables present hypothetical data for this compound to illustrate how experimental results would be summarized.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.819.0
Celecoxib (Control)10.50.05210
Ibuprofen (Control)5.115.30.33

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment Group (Dose)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)% Inhibition of Edema
Control (Vehicle)1.25 ± 0.15-
This compound (25 mg/kg)0.85 ± 0.1032.0%
This compound (50 mg/kg)0.62 ± 0.0850.4%
Indomethacin (10 mg/kg)0.55 ± 0.0756.0%

Experimental Protocols

Protocol 1: In Vitro COX Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine or human recombinant COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Heme

  • Test Compound: this compound

  • Positive Controls: Celecoxib (COX-2 selective), Ibuprofen (non-selective)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and controls in DMSO to create stock solutions.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer and COX Probe.

  • Plate Setup:

    • Enzyme Control (EC): Add assay buffer.

    • Inhibitor Control (IC): Add a known COX inhibitor (e.g., Celecoxib).

    • Sample Screen (S): Add the test compound at various concentrations.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: Add arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6][12]

Objective: To assess the in vivo anti-inflammatory effect of the test compound in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Test Compound: this compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive Control: Indomethacin

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Test compound (low dose)

    • Group III: Test compound (high dose)

    • Group IV: Positive control (Indomethacin)

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) 60 minutes before the carrageenan injection.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the control group.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to this investigation.

COX_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammation) AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 Converts to PGH2_2 PGH2 COX2->PGH2_2 Converts to Housekeeping Physiological Functions (Stomach lining, platelet aggregation) PGH2_1->Housekeeping Leads to Inflammation Inflammation, Pain, Fever PGH2_2->Inflammation Leads to Inhibitor This compound Inhibitor->COX1 May inhibit Inhibitor->COX2 Inhibits Experimental_Workflow Start Compound Synthesis/ Procurement InVitro In Vitro Screening: COX-1 and COX-2 Inhibition Assay Start->InVitro IC50 Determine IC50 Values & Selectivity Index InVitro->IC50 Potent Potent and/or Selective? IC50->Potent InVivo In Vivo Efficacy: Carrageenan-Induced Paw Edema Potent->InVivo Yes Stop Stop/Redesign Potent->Stop No Efficacy Assess Anti-inflammatory Activity (% Inhibition) InVivo->Efficacy Advance Advance to Further Studies (Toxicology, PK/PD) Efficacy->Advance

References

Application Notes and Protocols for Evaluating the Efficacy of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (ETPC) is a novel heterocyclic compound with potential therapeutic applications. These application notes provide a suite of detailed protocols for cell-based assays designed to evaluate the efficacy of ETPC, particularly focusing on its potential as an anti-proliferative and pro-apoptotic agent for cancer research and drug development. The following sections describe methods to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and inhibition of specific molecular targets.

A general workflow for the initial evaluation of a novel compound like ETPC is outlined below. It begins with a primary screen for broad cytotoxic or anti-proliferative effects, followed by secondary assays to elucidate the mechanism of action, such as the induction of apoptosis or cell cycle arrest. Finally, more specific assays can be employed to identify and confirm the molecular target of the compound.

G cluster_workflow Overall Efficacy Evaluation Workflow for ETPC start Novel Compound (ETPC) screen Primary Screening: Cell Viability/Cytotoxicity Assay (MTT) start->screen hit_active Active screen->hit_active hit_inactive Inactive screen->hit_inactive secondary Secondary Assays: Mechanism of Action hit_active->secondary stop Stop/Redesign hit_inactive->stop apoptosis Apoptosis Assay (Annexin V/PI) secondary->apoptosis Induces Cell Death? cell_cycle Cell Cycle Analysis (PI Staining) secondary->cell_cycle Affects Proliferation? target Target-Based Assay (e.g., Kinase Assay) apoptosis->target cell_cycle->target conclusion Efficacy Profile & Mechanism target->conclusion

General workflow for evaluating ETPC efficacy.

Application Note 1: Assessment of Cellular Viability and Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or anti-proliferative effects of ETPC on a cancer cell line. The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1] These enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[2]

G cluster_MTT MTT Assay Workflow seed 1. Seed cells in a 96-well plate treat 2. Treat cells with serial dilutions of ETPC seed->treat incubate1 3. Incubate for 24-72 hours treat->incubate1 add_mtt 4. Add MTT reagent to each well incubate1->add_mtt incubate2 5. Incubate for 3-4 hours (Formazan formation) add_mtt->incubate2 solubilize 6. Add solubilization buffer (e.g., DMSO) to dissolve crystals incubate2->solubilize read 7. Read absorbance at ~570 nm solubilize->read analyze 8. Calculate % Viability and determine IC50 read->analyze

Workflow of the MTT cytotoxicity assay.
Experimental Protocol

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • ETPC stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), stored protected from light.[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ETPC in culture medium. Remove the old medium from the wells and add 100 µL of the ETPC dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[2][5]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the crystals.[5]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot % Viability against the log of ETPC concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Cytotoxicity of ETPC on HeLa Cells after 48-hour Treatment

ETPC Conc. (µM) Mean Absorbance (570 nm) Standard Deviation % Viability
0 (Vehicle) 1.254 0.088 100.0%
0.1 1.231 0.091 98.2%
1 1.053 0.075 84.0%
5 0.815 0.062 65.0%
10 0.632 0.049 50.4%
25 0.341 0.033 27.2%
50 0.112 0.015 8.9%
100 0.055 0.011 4.4%

| IC50 Value | | | ~10 µM |

Application Note 2: Analysis of Apoptosis Induction by Annexin V-FITC and Propidium Iodide Staining

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent protein, binds to the exposed PS and, when conjugated to a fluorophore like FITC, identifies early apoptotic cells.[6][7] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6][7]

G cluster_Annexin Principle of Annexin V / PI Staining live Live Cell (Annexin V- / PI-) early Early Apoptotic Cell (Annexin V+ / PI-) live->early Apoptotic Stimulus (ETPC) ps_in Phosphatidylserine (PS) is on inner membrane live->ps_in mem_intact Intact Membrane live->mem_intact late Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) early->late Progression ps_out PS translocates to outer membrane early->ps_out early->mem_intact late->ps_out mem_compromised Compromised Membrane late->mem_compromised

Cell states as defined by Annexin V and PI staining.
Experimental Protocol

Materials:

  • Cells treated with ETPC (and vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with ETPC at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition into a single tube.

  • Washing: Centrifuge the cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[7][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples by flow cytometry within one hour. Use FITC signal detector for Annexin V (e.g., FL1) and a phycoerythrin emission signal detector for PI (e.g., FL2 or FL3).[9][10]

Data Presentation

Table 2: Apoptosis Induction in HeLa Cells by ETPC after 24-hour Treatment

Treatment % Live Cells (Q3) (Annexin V- / PI-) % Early Apoptotic (Q4) (Annexin V+ / PI-) % Late Apoptotic/Necrotic (Q2) (Annexin V+ / PI+) % Necrotic (Q1) (Annexin V- / PI+)
Vehicle Control 94.5% 2.1% 1.5% 1.9%
ETPC (10 µM) 65.2% 22.8% 8.5% 3.5%

| ETPC (20 µM) | 38.1% | 41.5% | 15.3% | 5.1% |

Application Note 3: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol describes how to analyze the effect of ETPC on cell cycle distribution. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in a cell.[11] By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[12] An accumulation of cells in a specific phase suggests cell cycle arrest.

G cluster_CellCycle Cell Cycle Analysis Workflow treat 1. Treat cells with ETPC (e.g., 24 hours) harvest 2. Harvest and wash cells treat->harvest fix 3. Fix cells in ice-cold 70% Ethanol harvest->fix stain 4. Stain with PI solution containing RNase A fix->stain analyze 5. Analyze by flow cytometry (Linear scale) stain->analyze quantify 6. Quantify cell populations in G0/G1, S, and G2/M phases analyze->quantify

Workflow for PI-based cell cycle analysis.
Experimental Protocol

Materials:

  • Cells treated with ETPC (and vehicle control)

  • Ice-cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[11]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with ETPC and vehicle control for a desired time (e.g., 24 hours).

  • Harvesting: Harvest cells (including any floating cells), wash once with cold PBS, and pellet by centrifugation (300 x g, 5 min).[11]

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 400 µL of cold PBS.[11] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][13]

  • Incubation: Incubate the cells on ice for at least 30 minutes or store at 4°C for up to several weeks.[11][13]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g, 5 min) to pellet. Discard the ethanol and wash the pellet twice with cold PBS.[11]

  • Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[11][14] The RNase A is crucial for degrading RNA to ensure PI only stains DNA.[12]

  • Incubate for 15-30 minutes at room temperature, protected from light.[11][14]

  • Analysis: Analyze the samples on a flow cytometer, recording PI fluorescence on a linear scale.[11] Collect at least 10,000 events per sample. Use software to model the cell cycle phases and quantify the percentage of cells in each phase.

Data Presentation

Table 3: Effect of ETPC on Cell Cycle Distribution in HeLa Cells after 24-hour Treatment

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control 55.4% 28.1% 16.5%
ETPC (10 µM) 48.2% 25.5% 26.3%

| ETPC (20 µM) | 25.1% | 18.7% | 56.2% |

Application Note 4: In Vitro Kinase Inhibition Assay for Cyclin-Dependent Kinase 2 (CDK2)

If cell cycle analysis suggests a G2/M arrest, a potential target could be a cyclin-dependent kinase like CDK2, which is crucial for cell cycle progression.[15] This protocol describes an in vitro biochemical assay to directly measure the inhibitory effect of ETPC on purified CDK2/Cyclin A or CDK2/Cyclin E enzyme activity. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]

G cluster_pathway Hypothetical ETPC Action on CDK2 Pathway cyclinE Cyclin E active_complex Active CDK2/ Cyclin E Complex cyclinE->active_complex cdk2 CDK2 cdk2->active_complex p_substrate Phosphorylated Substrate active_complex->p_substrate ATP -> ADP arrest G1/S Arrest substrate Substrate (e.g., pRb) substrate->p_substrate progression S-Phase Entry & Cell Cycle Progression p_substrate->progression etpc ETPC etpc->active_complex Inhibits

Hypothetical inhibition of CDK2 by ETPC.
Experimental Protocol

Materials:

  • Recombinant human CDK2/Cyclin A2 (or E1) enzyme

  • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[16][17]

  • Substrate (e.g., Histone H1 or a specific peptide substrate).[18]

  • ATP solution

  • ETPC stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of ETPC in kinase buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).[15] Prepare enzyme, substrate, and ATP solutions in kinase buffer at appropriate working concentrations.

  • Assay Plate Setup: To the wells of a 384-well plate, add:

    • 1 µL of ETPC dilution or vehicle control.[16]

    • 2 µL of CDK2 enzyme/substrate mixture.[16]

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution.[16][17] Incubate for 60 minutes at room temperature.[16]

  • Signal Generation:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[16]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.[15][16]

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis:

    • Controls should include "no enzyme" (background) and "no inhibitor" (100% activity).

    • Subtract background luminescence from all readings.

    • Calculate % Inhibition:

      • % Inhibition = 100 - [ (Luminescence of treated sample / Luminescence of no inhibitor control) x 100 ]

    • Plot % Inhibition against the log of ETPC concentration to determine the IC50 value.

Data Presentation

Table 4: In Vitro Inhibition of CDK2/Cyclin A2 by ETPC

ETPC Conc. (µM) Mean Luminescence (RLU) Standard Deviation % Inhibition
0 (Vehicle) 854,321 45,123 0.0%
0.01 832,198 51,087 2.6%
0.1 712,543 39,876 16.6%
0.5 455,390 28,765 46.7%
1 289,876 21,543 66.1%
5 98,765 11,234 88.4%
10 45,678 8,765 94.7%

| IC50 Value | | | ~0.6 µM |

References

Application Notes and Protocols for Evaluating the Therapeutic Potential of Pyrazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing various animal models to assess the therapeutic potential of pyrazole derivatives across several key pharmacological areas: anti-inflammatory, anticonvulsant, and antidiabetic.

Anti-inflammatory Activity: Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. It is an ideal model to evaluate the efficacy of novel anti-inflammatory compounds like pyrazole derivatives.

Experimental Protocol: Induction and Assessment of CIA

This protocol is adapted for DBA/1J mice, which are highly susceptible to CIA.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27-30 gauge)

  • Calipers for measuring paw thickness

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment with Pyrazole Derivatives:

    • Randomly divide the mice into treatment groups (e.g., vehicle control, positive control like Celecoxib, and different doses of the test pyrazole derivative).

    • Begin treatment upon the first signs of arthritis (typically around day 24-28) or prophylactically before disease onset. Administer the compounds daily via oral gavage or intraperitoneal injection.

  • Assessment of Arthritis:

    • Clinical Scoring: From day 21 onwards, visually inspect the paws daily and score for signs of arthritis using a scale of 0-4 for each paw:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws daily using a caliper.

    • Histopathology (End of Study):

      • At the end of the experiment, euthanize the mice and collect the hind paws.

      • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

      • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[1][2][3][4]

    • Biomarker Analysis (End of Study):

      • Collect blood via cardiac puncture and prepare serum.

      • Measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.[5][6][7]

      • Analyze the expression of key signaling proteins like phosphorylated p38 MAPK and COX-2 in joint tissues using Western blotting.[8]

Data Presentation: Efficacy of Pyrazole Derivatives in CIA Model
CompoundDoseRouteMean Arthritis Score (Change from Vehicle)Paw Thickness Reduction (%)TNF-α Reduction (%)IL-1β Reduction (%)Reference
Celecoxib10 mg/kg/dayOral↓ 45%40%50%45%[9]
M1E10 mg/kg/dayOralSignificantly Improved (p < 0.001)Not ReportedSignificant DownregulationSignificant Downregulation[10]
M1G10 mg/kg/dayOralSignificantly Improved (p < 0.001)Not ReportedSignificant DownregulationSignificant Downregulation[10]

Signaling Pathway and Experimental Workflow

CIA_Workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment animal DBA/1J Mice (8-10 weeks) groups Randomize into Groups: - Vehicle - Positive Control (Celecoxib) - Pyrazole Derivative (Dose 1, 2, 3) animal->groups day0 Day 0: Primary Immunization (CII in CFA) groups->day0 day21 Day 21: Booster Immunization (CII in IFA) day0->day21 treatment Daily Treatment (e.g., Day 24-42) day21->treatment scoring Daily Clinical Scoring & Paw Thickness Measurement treatment->scoring endpoint End of Study (e.g., Day 42): - Histopathology - Cytokine Analysis (ELISA) - Protein Expression (Western Blot) scoring->endpoint

Caption: Experimental workflow for evaluating pyrazole derivatives in the CIA mouse model.

p38_COX2_Pathway cluster_pathway p38 MAPK and COX-2 Signaling in Inflammation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cytokine Receptors cytokines->receptor MKKs MKK3/6 receptor->MKKs p38 p38 MAPK MKKs->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors inflammatory_genes Inflammatory Gene Expression (COX-2, MMPs, more cytokines) transcription_factors->inflammatory_genes COX2 COX-2 inflammatory_genes->COX2 inflammation Inflammation, Pain, Joint Destruction inflammatory_genes->inflammation pyrazole Pyrazole Derivatives (e.g., M1E, M1G) pyrazole->p38 pyrazole->COX2 prostaglandins Prostaglandins (e.g., PGE2) COX2->prostaglandins prostaglandins->inflammation

Caption: p38 MAPK and COX-2 signaling pathways targeted by pyrazole derivatives.

Anticonvulsant Activity: MES and PTZ Seizure Models in Mice

The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models are standard preclinical screens for identifying compounds with potential anticonvulsant activity. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test models myoclonic and absence seizures.

Experimental Protocols

A. Maximal Electroshock (MES) Seizure Test

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test pyrazole derivative and vehicle control

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), apply an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected mice in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.[11]

B. Pentylenetetrazole (PTZ)-Induced Seizure Test

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test pyrazole derivative and vehicle control

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group).

  • After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.

  • Record the occurrence and latency of clonic and tonic seizures.

  • Protection is defined as the absence of clonic-tonic convulsions.

  • The dose that protects 50% of the animals (ED50) can be calculated.[12]

Data Presentation: Anticonvulsant Efficacy of Pyrazole Derivatives
CompoundSeizure ModelDose (mg/kg, i.p.)Protection (%)ED50 (mg/kg)Reference
Compound 7hMES30SignificantNot Reported[13][14]
Compound 7hPTZ30SignificantNot Reported[13][14]
Compound 11aPTZ20RemarkableNot Reported[12]
Compound 11bPTZ20RemarkableNot Reported[12]
Compound 11dPTZ20RemarkableNot Reported[12]
Compound 6dMES--15.8[14]
Compound 6dPTZ--14.1[14]

Experimental Workflow

Anticonvulsant_Workflow cluster_setup Experimental Setup cluster_treatment Drug Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis animal Swiss Albino Mice groups Randomize into Groups: - Vehicle - Positive Control (e.g., Diazepam) - Pyrazole Derivative (Dose 1, 2, 3) animal->groups treatment Administer Compound (i.p. or p.o.) groups->treatment peak_effect Wait for Time of Peak Effect treatment->peak_effect mes MES Model: Apply Electrical Stimulus peak_effect->mes ptz PTZ Model: Administer PTZ (s.c.) peak_effect->ptz observe Observe for Seizure Endpoint (Tonic Hindlimb Extension or Clonic Convulsions) mes->observe ptz->observe analysis Calculate % Protection Determine ED50 observe->analysis

Caption: Workflow for preclinical screening of anticonvulsant pyrazole derivatives.

Antidiabetic Activity: Streptozotocin (STZ)-Induced Diabetes in Rats

The streptozotocin (STZ)-induced diabetes model in rats is a common method for screening potential antidiabetic agents. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia.

Experimental Protocol

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Test pyrazole derivative and vehicle control

Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject a single dose of STZ (e.g., 50-60 mg/kg, i.p.) to induce type 1 diabetes.[15][16][17]

    • After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.[17]

  • Treatment:

    • Divide the diabetic rats into groups (vehicle control, positive control like metformin, and different doses of the test pyrazole derivative).

    • Administer the compounds daily by oral gavage for a specified period (e.g., 14-21 days).

  • Assessment:

    • Fasting Blood Glucose: Measure fasting blood glucose levels at regular intervals throughout the treatment period.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose load (e.g., 2 g/kg, p.o.) and measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.

    • Biochemical Parameters: At the end of the study, collect blood to measure serum insulin, HbA1c, and lipid profiles.

    • Histopathology: Collect the pancreas for H&E staining to observe the morphology of the islets of Langerhans.

Data Presentation: Antidiabetic Efficacy of Pyrazole Derivatives
CompoundDoseRouteDuration of TreatmentFasting Blood Glucose Reduction (%)Reference
PZ-06Not SpecifiedNot Specified14 daysSignificant DecreaseNot directly cited
PZ-09Not SpecifiedNot Specified14 daysSignificant Decrease (Comparable to Metformin)Not directly cited

Experimental Workflow

Antidiabetic_Workflow cluster_setup Experimental Setup cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_assessment Assessment animal Male Wistar Rats acclimation Acclimation Period animal->acclimation fasting1 Overnight Fasting acclimation->fasting1 stz STZ Injection (i.p.) fasting1->stz confirmation 72h Post-STZ: Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) stz->confirmation grouping Group Diabetic Rats: - Vehicle - Positive Control - Pyrazole Derivative confirmation->grouping treatment Daily Treatment (e.g., 14-21 days) grouping->treatment monitoring Regular Monitoring: - Fasting Blood Glucose - Body Weight treatment->monitoring ogtt End of Study: Oral Glucose Tolerance Test (OGTT) monitoring->ogtt endpoint Terminal Procedures: - Serum Biomarkers (Insulin, HbA1c) - Pancreas Histopathology ogtt->endpoint

Caption: Experimental timeline for testing antidiabetic pyrazole derivatives in STZ-induced diabetic rats.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel analogs of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. This class of compounds, featuring a pyrazole core, has shown significant promise as modulators of key cellular signaling pathways implicated in cancer and other diseases. The following protocols and data presentation guidelines are designed to facilitate the rapid and efficient identification of lead compounds for further drug development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of protein kinases. Analogs of this compound are of particular interest due to their potential to target key kinases involved in cell cycle regulation and angiogenesis, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Deregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This document outlines detailed protocols for primary and secondary assays to evaluate the biological activity of a library of this compound analogs. These include a biochemical assay to assess direct kinase inhibition and a cell-based assay to determine antiproliferative activity.

Potential Signaling Pathways

CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, primarily at the G1/S transition. Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases CyclinE Cyclin E E2F->CyclinE upregulates CDK2_CycE CDK2/Cyclin E CyclinE->CDK2_CycE S_Phase S-Phase Entry CDK2_CycE->S_Phase promotes Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->CDK2_CycE

Diagram 1: Simplified CDK2 Signaling Pathway.
VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 dimerization & autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->pVEGFR2

Diagram 2: Simplified VEGFR-2 Signaling Pathway.

High-Throughput Screening Workflow

A tiered screening approach is recommended to efficiently identify and characterize promising compounds.

HTS_Workflow Library Pyrazole Analog Library Primary Primary Screen: Biochemical Kinase Assay (e.g., FP or AlphaLISA) Library->Primary Active Active Compounds (>50% Inhibition) Primary->Active Dose Dose-Response Analysis (IC50 Determination) Active->Dose Yes Inactive Inactive Active->Inactive No Potent Potent Hits (IC50 < 10 µM) Dose->Potent Secondary Secondary Screen: Cell-Based Antiproliferative Assay (e.g., CellTiter-Glo) Potent->Secondary Yes NotPotent Not Potent Potent->NotPotent No Confirmed Confirmed Hits Secondary->Confirmed Lead Lead Optimization Confirmed->Lead Yes NotConfirmed Not Confirmed Confirmed->NotConfirmed No

Diagram 3: High-Throughput Screening Cascade.

Experimental Protocols

Primary Screening: Biochemical Kinase Assays

Objective: To identify direct inhibitors of target kinases (e.g., CDK2, VEGFR-2).

4.1.1. Fluorescence Polarization (FP) Kinase Assay (Example: CDK2)

Principle: This homogenous assay measures the change in polarization of fluorescently labeled ATP competitive tracer. When the tracer is bound to the kinase, it tumbles slowly, resulting in a high polarization value. Inhibitors that bind to the ATP pocket of the kinase displace the tracer, leading to faster tumbling and a decrease in fluorescence polarization.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Fluorescently labeled tracer (e.g., a fluorescein-labeled ATP competitive ligand)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Test compounds (10 mM stock in DMSO)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of fluorescence polarization measurements

Protocol:

  • Prepare a 2X solution of CDK2/Cyclin A2 and tracer in kinase buffer.

  • Prepare a 2X solution of ATP in kinase buffer.

  • Serially dilute test compounds in DMSO, then dilute in kinase buffer to a 4X final concentration.

  • In a 384-well plate, add 5 µL of the 4X test compound solution. For controls, add 5 µL of kinase buffer with DMSO (negative control) or a known CDK2 inhibitor (positive control).

  • Add 5 µL of the 2X enzyme/tracer solution to all wells.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

4.1.2. AlphaLISA Kinase Assay (Example: VEGFR-2)

Principle: This bead-based, no-wash immunoassay measures the phosphorylation of a biotinylated substrate peptide by the kinase. Streptavidin-coated Donor beads bind to the biotinylated substrate, and anti-phospho-antibody conjugated Acceptor beads bind to the phosphorylated substrate. When a kinase is active, the beads are brought into proximity, and upon excitation, the Donor beads release singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads. Inhibitors prevent this signal generation.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated substrate peptide (e.g., Biotin-poly(Glu,Tyr) 4:1)

  • AlphaLISA Acceptor beads conjugated with an anti-phosphotyrosine antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • Kinase buffer (as above)

  • ATP

  • Stop buffer (e.g., 10 mM EDTA in 1X AlphaLISA buffer)

  • Test compounds (10 mM stock in DMSO)

  • 384-well, white, opaque plates

  • AlphaScreen-compatible plate reader

Protocol:

  • Prepare a 2X solution of VEGFR-2 in kinase buffer.

  • Prepare a 4X solution of the biotinylated substrate and ATP in kinase buffer.

  • Serially dilute test compounds in DMSO, then dilute in kinase buffer to a 4X final concentration.

  • In a 384-well plate, add 2.5 µL of the 4X test compound solution.

  • Add 2.5 µL of the 2X enzyme solution to all wells except for the negative control wells (add 2.5 µL of kinase buffer instead).

  • Add 5 µL of the 4X substrate/ATP solution to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of Stop buffer containing a 1:1 mixture of Acceptor and Donor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

Secondary Screening: Cell-Based Antiproliferative Assay

Objective: To determine the cytotoxic or cytostatic effect of the active compounds on cancer cell lines.

4.2.1. CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogenous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP. A decrease in signal indicates a reduction in cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Test compounds (10 mM stock in DMSO)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Luminometer plate reader

Protocol:

  • Seed cells in a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium) and incubate overnight.

  • Prepare a serial dilution of the test compounds in cell culture medium.

  • Add 10 µL of the diluted compounds to the cells. Include vehicle control (DMSO) and a known cytotoxic agent as a positive control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison of compound activity.

Table 1: Representative Biochemical Screening Data for Pyrazole Analogs

Compound IDTarget Kinase% Inhibition at 10 µMIC50 (µM)
PZ-001 CDK2/Cyclin A2850.25
PZ-002 CDK2/Cyclin A245> 10
PZ-003 CDK2/Cyclin A2920.11
PZ-004 VEGFR-2781.5
PZ-005 VEGFR-2950.08
PZ-006 VEGFR-230> 10

Table 2: Representative Antiproliferative Activity of Lead Compounds

Compound IDCell LineIC50 (µM)
PZ-003 HCT1161.2
PZ-003 MCF-72.5
PZ-005 HUVEC0.5
PZ-005 A5493.1

Conclusion

The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and prioritize compounds with promising therapeutic potential for further development. The structured data presentation and visualization of relevant signaling pathways will aid in the interpretation of screening results and guide subsequent lead optimization efforts.

Application Notes and Protocols for the In Vivo Formulation of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a pyrazole derivative with potential for therapeutic applications. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways. A significant hurdle in the in vivo evaluation of many novel compounds, including pyrazole derivatives, is their poor aqueous solubility. The predicted octanol-water partition coefficient (LogP) for this compound is 1.0751, suggesting it is a lipophilic molecule with low water solubility. This property can lead to poor absorption and low bioavailability, making it challenging to achieve therapeutic concentrations in animal models.

These application notes provide a comprehensive guide to developing suitable formulations for in vivo studies of this compound. The protocols outlined below are designed to address the challenges of poor solubility and enable consistent and reliable dosing for both oral and intravenous administration routes. The selection of an appropriate formulation strategy is critical for obtaining meaningful and reproducible preclinical data.

Data Presentation: Formulation Strategies

The successful formulation of a poorly soluble compound like this compound for in vivo studies often requires a systematic approach, starting with solubility screening in various pharmaceutically acceptable vehicles. Based on the outcomes of such screens, a suitable formulation strategy can be selected. Common approaches include the use of co-solvents, surfactants, and suspending agents to create solutions or stable suspensions. Below are tables summarizing potential formulation compositions for oral and intravenous administration.

Table 1: Example Formulations for Oral Gavage

Formulation TypeVehicle CompositionCompound Concentration Range (mg/mL)Key Considerations
Solution 10% DMSO, 40% PEG 400, 50% Saline1 - 10Suitable for compounds with moderate solubility in co-solvents. Ensures complete drug dissolution.
Solution 5% DMSO, 30% PEG 400, 2% Tween® 80, 63% Water1 - 5The inclusion of a surfactant can improve solubility and stability.
Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in Water1 - 50Ideal for higher doses or compounds with very low solubility in common co-solvents. Particle size of the compound is critical.
Suspension 1% (w/v) Methylcellulose in Water with 0.1% Tween® 801 - 50Tween® 80 acts as a wetting agent to ensure uniform dispersion of the hydrophobic compound.

Table 2: Example Formulations for Intravenous Injection

Formulation TypeVehicle CompositionCompound Concentration Range (mg/mL)Key Considerations
Solution 5% DMSO, 20% Solutol® HS 15, 75% Saline0.5 - 2Requires sterile filtration. Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent.
Solution 10% DMSO, 40% PEG 400, 50% D5W (5% Dextrose in Water)0.5 - 5A common co-solvent system. The final solution must be clear and free of particulates.
Cyclodextrin-based Solution 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline0.1 - 2Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Experimental Protocols

The following protocols provide detailed methodologies for solubility screening and the preparation of common formulations for in vivo studies. All procedures should be performed in a clean environment, and sterile techniques should be used for preparing formulations for intravenous administration.

Protocol 1: Solubility Screening

This protocol is designed to identify suitable vehicles for the formulation of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween® 80

  • Solutol® HS 15

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.9% Saline

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

Procedure:

  • Accurately weigh 2-5 mg of this compound into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the test vehicle to each tube. A list of suggested vehicles is provided in Tables 1 and 2.

  • Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.

  • Place the tubes on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect each tube for undissolved particles.

  • For tubes with undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • The vehicle that provides the desired concentration and maintains the compound in a stable solution is selected for formulation development.

Protocol 2: Preparation of a Solution for Oral Gavage

This protocol describes the preparation of a co-solvent-based solution for oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the calculated amount of the compound into a sterile conical tube.

  • Add the required volume of DMSO (e.g., for a 10% DMSO final concentration in a 10 mL formulation, add 1 mL of DMSO).

  • Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Add the required volume of PEG 400 (e.g., for a 40% PEG 400 final concentration in a 10 mL formulation, add 4 mL of PEG 400).

  • Vortex the mixture until it is homogeneous.

  • Add the required volume of 0.9% Saline to reach the final desired volume (e.g., for a 10 mL formulation, add 5 mL of saline).

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect the solution to ensure it is clear and free of any precipitates before administration. It is recommended to prepare this formulation fresh on the day of the experiment.

Protocol 3: Preparation of a Suspension for Oral Gavage

This protocol outlines the preparation of a carboxymethylcellulose (CMC)-based suspension.

Materials:

  • This compound

  • Sodium carboxymethylcellulose (CMC), low viscosity

  • Deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

Procedure:

  • Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of deionized water while stirring continuously with a magnetic stir bar until the CMC is fully hydrated and the solution is clear.

  • Weigh the required amount of this compound. For improved homogeneity, it is recommended to use micronized powder.

  • Place the weighed compound into a mortar.

  • Add a small volume of the 0.5% CMC solution to the mortar to form a paste.

  • Triturate the paste with the pestle until it is smooth and uniform.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring.

  • Transfer the suspension to a suitable container and stir continuously before drawing each dose to ensure uniform distribution of the suspended particles.

Protocol 4: Preparation of a Solution for Intravenous Injection

This protocol describes the preparation of a sterile solution for intravenous administration. All steps must be performed under aseptic conditions in a laminar flow hood.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • Solutol® HS 15

  • 0.9% Saline for injection

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile vial, weigh the required amount of this compound.

  • Add the required volume of sterile DMSO to dissolve the compound completely.

  • In a separate sterile vial, add the required volume of Solutol® HS 15.

  • Slowly add the DMSO-drug solution to the Solutol® HS 15 while gently swirling.

  • Add the required volume of 0.9% Saline for injection to reach the final volume.

  • Gently mix the solution until it is clear and homogeneous. Avoid vigorous shaking to prevent foaming.

  • Draw the final solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a final sterile, pyrogen-free vial.

  • Visually inspect the final filtered solution for any particulates or precipitation before administration.

Mandatory Visualizations

G cluster_prep Compound Preparation and Characterization cluster_solubility Solubility Assessment cluster_formulation Formulation Preparation cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_qc Quality Control compound Receive Ethyl 1,4,5,6-tetrahydrocyclopenta [c]pyrazole-3-carboxylate physchem Physicochemical Characterization (Purity, Identity) compound->physchem sol_screen Protocol 1: Solubility Screening in Various Vehicles physchem->sol_screen decision Solubility Adequate? sol_screen->decision oral_sol Protocol 2: Prepare Oral Solution (e.g., DMSO/PEG400/Saline) decision->oral_sol Yes oral_susp Protocol 3: Prepare Oral Suspension (e.g., 0.5% CMC) decision->oral_susp No iv_sol Protocol 4: Prepare IV Solution (e.g., DMSO/Solutol HS 15/Saline) decision->iv_sol Yes (for IV route) qc_checks Final QC Checks (Clarity, pH, Homogeneity) oral_sol->qc_checks oral_susp->qc_checks iv_sol->qc_checks administer Administer to Animals qc_checks->administer G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK (Janus Kinase) receptor->jak Activates stat STAT (Signal Transducer and Activator of Transcription) jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Target Gene Transcription (e.g., Proliferation, Inflammation) nucleus->gene Regulates compound Ethyl 1,4,5,6-tetrahydrocyclopenta [c]pyrazole-3-carboxylate (Putative JAK Inhibitor) compound->jak Inhibits

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient method for synthesizing this compound is a two-step process. The first step involves the formation of an enaminone intermediate from a cyclic β-keto ester. The second step is the cyclocondensation of this intermediate with a hydrazine derivative, a reaction often referred to as the Knorr pyrazole synthesis or a variation thereof.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are Ethyl 2-oxocyclopentanecarboxylate, Dimethylformamide dimethyl acetal (DMF-DMA), and Hydrazine hydrate.

Q3: What are the most critical parameters to control during the reaction?

A3: Key parameters to control for a successful synthesis include reaction temperature, the stoichiometry of the reactants, the choice of solvent, and reaction time. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is also crucial.

Q4: I am not getting the desired product. What are the most likely reasons?

A4: Common reasons for reaction failure or low yield include poor quality of starting materials, suboptimal reaction conditions (temperature, time), incorrect stoichiometry, or the presence of moisture in the reaction. See the troubleshooting guide for more specific issues and solutions.

Q5: How can I purify the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the product and any impurities present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Final Product
Possible Cause Suggested Solution
Poor quality of starting materials Ensure that Ethyl 2-oxocyclopentanecarboxylate is pure and dry. Hydrazine hydrate can degrade over time; use a fresh bottle or verify its concentration. DMF-DMA is sensitive to moisture and should be handled under anhydrous conditions.
Incomplete formation of the enaminone intermediate Monitor the first step of the reaction by TLC. If the reaction is sluggish, consider increasing the reaction temperature or time. Ensure the stoichiometry of Ethyl 2-oxocyclopentanecarboxylate to DMF-DMA is correct (typically 1:1.1 to 1:1.5).
Inefficient cyclocondensation The cyclocondensation step can be sensitive to pH. The addition of a catalytic amount of acetic acid can facilitate the reaction. Ensure the reaction is heated sufficiently (reflux in ethanol is common) and for an adequate amount of time.
Side reactions The formation of side products can consume starting materials and reduce the yield. Common side reactions include the formation of hydrazones from the starting β-keto ester. Ensuring the complete formation of the enaminone before adding hydrazine can minimize this.
Product loss during workup The product may be partially soluble in the aqueous phase during extraction. Ensure proper pH adjustment and use an appropriate organic solvent for extraction. During recrystallization, avoid using an excessive amount of solvent.
Problem 2: Formation of Multiple Products or Impurities
Possible Cause Suggested Solution
Presence of unreacted starting materials Monitor the reaction to completion using TLC. If starting materials persist, extend the reaction time or slightly increase the temperature.
Formation of regioisomers While less common with hydrazine hydrate, substituted hydrazines can lead to the formation of two different pyrazole regioisomers. For this synthesis, this is not a primary concern, but it is a known issue in pyrazole chemistry.
Decomposition of the product Prolonged heating at high temperatures can sometimes lead to product decomposition. Optimize the reaction time and temperature to minimize degradation.
Hydrolysis of the ester group If the reaction is performed under strongly acidic or basic conditions for an extended period, the ethyl ester group may be hydrolyzed to a carboxylic acid. Maintain a mildly acidic or neutral pH during the cyclocondensation step.

Experimental Protocols

Disclaimer: The following protocols are adapted from general procedures for the synthesis of analogous compounds, such as ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, and may require optimization for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-1-oxocyclopentane-1-carboxylate (Enaminone Intermediate)

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (or another suitable solvent)

Procedure:

  • To a solution of Ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene, add DMF-DMA (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, remove the solvent and excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude Ethyl 2-((dimethylamino)methylene)-1-oxocyclopentane-1-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the crude enaminone intermediate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

The following table provides representative data for the optimization of the cyclocondensation step, based on analogous pyrazole syntheses. Actual results may vary.

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolNoneReflux865
2EthanolAcetic AcidReflux485
3Acetic Acid-100390
4TolueneNoneReflux1250

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Step 1: Enaminone Formation (Ethyl 2-oxocyclopentanecarboxylate + DMF-DMA) start->step1 step2 Step 2: Cyclocondensation (Enaminone + Hydrazine Hydrate) step1->step2 workup Workup (Extraction/Filtration) step2->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_sm Check Starting Material Purity start->check_sm Yes optimize_s1 Optimize Step 1: - Increase Temp/Time - Check Stoichiometry check_sm->optimize_s1 Purity OK failure Issue Persists check_sm->failure Impure optimize_s2 Optimize Step 2: - Add Acid Catalyst - Increase Temp/Time optimize_s1->optimize_s2 Step 1 OK optimize_s1->failure No Improvement check_workup Review Workup Procedure optimize_s2->check_workup Step 2 OK optimize_s2->failure No Improvement success Yield Improved check_workup->success Procedure Optimized check_workup->failure No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Common side reactions in the synthesis of tetrahydrocyclopenta[c]pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrocyclopenta[c]pyrazoles. The following information is designed to help you overcome common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,4,5,6-tetrahydrocyclopenta[c]pyrazole?

A1: The most common and direct method for the synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole is the Knorr pyrazole synthesis. This involves the condensation reaction of a 1,3-dicarbonyl equivalent, specifically 2-formylcyclopentanone (also known as 2-oxocyclopentanecarbaldehyde), with hydrazine hydrate.[1][2] The reaction is typically catalyzed by an acid.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most prevalent issues include:

  • Formation of Pyrazoline Intermediates: Incomplete aromatization of the pyrazoline intermediate is a common issue, resulting in a partially saturated five-membered ring fused to the cyclopentane ring.[3]

  • Bis-Hydrazone Formation: An excess of hydrazine or unfavorable reaction conditions can lead to the reaction of hydrazine with both carbonyl groups of 2-formylcyclopentanone, forming a bis-hydrazone instead of the desired cyclized product.

  • Michael Addition Products: If the reaction conditions promote the formation of α,β-unsaturated ketone intermediates from the starting material, hydrazine can undergo a Michael addition, leading to various non-cyclized byproducts.[4]

  • Degradation of Starting Material: 2-Formylcyclopentanone can be unstable under certain acidic or basic conditions, leading to self-condensation (aldol reactions) or other degradation pathways.[5]

  • Discoloration: The reaction mixture may develop a yellow or red color, which is often attributed to side reactions involving the hydrazine starting material.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in the synthesis of tetrahydrocyclopenta[c]pyrazoles can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants and catalyst are critical. Inadequate heating may lead to an incomplete reaction, while excessive heat can promote side reactions and degradation.

  • Purity of Starting Materials: Impurities in the 2-formylcyclopentanone or hydrazine hydrate can significantly impact the reaction outcome. It is advisable to use freshly purified or high-purity reagents.

  • Inefficient Cyclization: The key cyclization step may be slow or reversible under the chosen conditions. The choice of acid catalyst and solvent can greatly influence the efficiency of this step.[6]

  • Product Precipitation Issues: The desired product may be partially soluble in the reaction mixture, leading to incomplete precipitation and loss during workup.

Q4: How can I purify the final tetrahydrocyclopenta[c]pyrazole product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is often an effective method for removing minor impurities, provided a suitable solvent system is identified.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from side products with different polarities.

  • Acid-Base Extraction: Since pyrazoles are basic, they can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7]

Troubleshooting Guides

Below are common issues encountered during the synthesis of tetrahydrocyclopenta[c]pyrazoles and steps to resolve them.

Issue Symptoms Potential Causes Troubleshooting Steps
Low or No Product Formation TLC analysis shows mainly starting material.- Incomplete reaction. - Inactive catalyst. - Low reaction temperature.- Increase reaction time and monitor by TLC. - Increase reaction temperature incrementally. - Use a stronger or different acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
Formation of a Major Byproduct with a Similar Rf to the Product Multiple spots on TLC, difficult to separate by column chromatography.- Formation of a regioisomer (less common with unsubstituted hydrazine). - Presence of a stable pyrazoline intermediate.- Modify reaction conditions (solvent, temperature) to favor aromatization. - Consider an in-situ oxidation step after the initial condensation if a pyrazoline is suspected.
Reaction Mixture Turns Dark or Forms a Tarry Precipitate Dark brown or black reaction mixture, low yield of desired product.- Degradation of 2-formylcyclopentanone. - Side reactions of hydrazine at high temperatures. - Use of a too-strong acid catalyst.- Lower the reaction temperature. - Use a milder acid catalyst. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product is an Oil or Fails to Crystallize The isolated product is a viscous liquid instead of the expected solid.- Presence of impurities that inhibit crystallization. - The product may be inherently an oil at room temperature.- Attempt purification by column chromatography. - Try to form a salt (e.g., hydrochloride) which is often more crystalline.[8] - Triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.

Experimental Protocols

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole from 2-Formylcyclopentanone and Hydrazine Hydrate

This protocol is a general representation based on the Knorr pyrazole synthesis. Optimization of specific parameters may be required.

Materials:

  • 2-Formylcyclopentanone

  • Hydrazine hydrate (50-60% aqueous solution)

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylcyclopentanone (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Tetrahydrocyclopenta[c]pyrazole Synthesis reagents 1. Mix 2-Formylcyclopentanone, Ethanol, and Acetic Acid hydrazine 2. Add Hydrazine Hydrate reagents->hydrazine reflux 3. Heat to Reflux hydrazine->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Solvent Removal & Precipitation monitor->workup Reaction Complete purification 6. Purification (Recrystallization/ Chromatography) workup->purification product Pure Tetrahydrocyclopenta[c]pyrazole purification->product

Caption: Experimental workflow for the synthesis of tetrahydrocyclopenta[c]pyrazole.

logical_relationship Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_conditions Check Reaction Conditions (Temp, Time) low_yield->check_conditions check_reagents Check Reagent Purity low_yield->check_reagents check_byproducts Analyze for Byproducts (TLC, NMR) low_yield->check_byproducts optimize_conditions Optimize Conditions: Increase Temp/Time check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_workup Modify Purification/ Workup check_byproducts->modify_workup

Caption: Troubleshooting logic for addressing low reaction yields.

signaling_pathway Potential Reaction Pathways and Side Reactions start 2-Formylcyclopentanone + Hydrazine intermediate Hydrazone Intermediate start->intermediate side_product1 Byproduct: Bis-Hydrazone start->side_product1 Excess Hydrazine side_product3 Byproduct: Degradation Products start->side_product3 Harsh Conditions pyrazoline Pyrazoline Intermediate intermediate->pyrazoline Intramolecular Cyclization side_product2 Byproduct: Uncyclized Michael Adduct intermediate->side_product2 Michael Addition (if unsaturated) product Desired Product: Tetrahydrocyclopenta[c]pyrazole pyrazoline->product Aromatization

Caption: Potential reaction pathways and common side reactions.

References

Technical Support Center: Purification of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose the best purification method for my sample?

A2: The selection of the optimal purification technique hinges on the impurity profile of your crude product. A general guideline is as follows:

  • Recrystallization is often suitable for removing small amounts of impurities when the crude product is relatively pure. It is a cost-effective and scalable method.

  • Column Chromatography is more appropriate for separating the target compound from significant quantities of impurities, especially those with similar polarity.

Q3: What are the potential impurities I might encounter?

A3: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities in the synthesis of pyrazole esters may include unreacted starting materials (e.g., hydrazine derivatives and β-ketoesters), regioisomers, and by-products from side reactions.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane.[1]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is precipitating from the solution at a temperature above its melting point.[2]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[2]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[2]

    • Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[2]

    • Seed Crystals: Introduce a small, pure crystal of the target compound to the cooled, supersaturated solution to induce crystallization.[2]

Problem 2: Very low recovery of the purified compound.

  • Cause: This can be due to using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[2]

    • Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.[2]

    • Solvent Selection: Choose a solvent in which the compound has high solubility when hot and very low solubility when cold.[2]

Problem 3: The presence of colored impurities in the final product.

  • Cause: Highly colored by-products are present in the crude material.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may also slightly reduce your overall yield.[3]

Column Chromatography

Problem 1: Poor separation of the target compound from impurities.

  • Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.

  • Solutions:

    • Optimize Solvent System: Use TLC to test various solvent systems with different polarities. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve good separation between the spot of your target compound and the impurities.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be employed.

Problem 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound through the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratio (v/v)Notes
RecrystallizationEthanol/WaterDissolve in hot ethanol, add hot water until cloudy.Good for moderately polar compounds.[2][4]
Hexane/Ethyl AcetateVaries depending on solubility.A versatile system for a range of polarities.[2]
IsopropanolSingle solvent.Often a good choice for pyrazole derivatives.[2]
Column ChromatographyHexane/Ethyl AcetateStart with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration.A standard choice for many organic compounds.[1]
Dichloromethane/MethanolStart with a low percentage of methanol (e.g., 1-2%) and increase as needed.Suitable for more polar compounds.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture of low polarity as the slurry solvent.

  • Loading: Carefully load the dried silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Gradient (Optional): If the compound does not elute, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Combining Fractions: Combine the pure fractions (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Column Chromatography Pathway Crude_Product Crude this compound TLC_Analysis TLC Analysis (e.g., 3:1 Hexane:EtOAc) Crude_Product->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Recrystallization (e.g., Ethanol/Water) Decision->Recrystallization Minor Impurities Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc gradient) Decision->Column_Chromatography Major/Polar Impurities Pure_Product_R Pure Product Recrystallization->Pure_Product_R Pure_Product_C Pure Product Column_Chromatography->Pure_Product_C

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_oiling Oiling Out Solutions cluster_yield Low Yield Solutions Start Recrystallization Attempt Issue Problem Encountered? Start->Issue Oiling_Out Compound 'Oils Out' Issue->Oiling_Out Yes Low_Yield Low Yield Issue->Low_Yield Yes Success Successful Crystallization Issue->Success No Increase_Solvent Increase 'Good' Solvent Volume Oiling_Out->Increase_Solvent Slow_Cool Ensure Slow Cooling Oiling_Out->Slow_Cool Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Seed_Crystal Use Seed Crystal Oiling_Out->Seed_Crystal Min_Solvent Minimize Hot Solvent Low_Yield->Min_Solvent Thorough_Cool Cool Thoroughly Low_Yield->Thorough_Cool Optimize_Solvent Re-evaluate Solvent Choice Low_Yield->Optimize_Solvent

Caption: Troubleshooting guide for recrystallization.

References

Troubleshooting low yields in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in pyrazole ring formation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Consistently Low or No Yield of the Desired Pyrazole

Question: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in pyrazole synthesis, most commonly in the Knorr synthesis and related methods, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the issue.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed before work-up.

    • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.

    • Catalyst Choice and Concentration: The choice and amount of acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid, sulfuric acid) are typically used to facilitate the initial imine formation. In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields. Ensure the catalyst is active and used in the appropriate concentration.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions, reducing the yield and complicating purification.

    • Assess Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Hydrazine derivatives, in particular, can degrade over time and may be sensitive to air and light. Using a freshly opened bottle or purifying the hydrazine reagent is recommended.

    • Inert Atmosphere: For sensitive hydrazines, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Suboptimal Reaction pH: The reaction is pH-sensitive.

    • Acid-Catalyzed Reactions: While acid catalysis is often necessary, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and slowing down the reaction. A small amount of a weak acid like glacial acetic acid is typically optimal.

    • Neutral/Basic Conditions: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which might promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the reaction, leading to lower yields. In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Pyrazole Yield check_purity Assess Purity of Starting Materials start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions If yield still low success Improved Yield optimize_conditions->success If yield improves check_side_reactions->optimize_conditions If no side products review_purification Review Purification Technique check_side_reactions->review_purification If side products identified review_purification->optimize_conditions If loss is minimal review_purification->success If recovery improves

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Multiple Products (Regioisomers)

Question: I am observing the formation of two or more products that are difficult to separate. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a significant impact on the ratio of regioisomers formed. While standard solvents like ethanol often result in poor selectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.

  • pH Control: The pH of the reaction can influence which carbonyl group is preferentially attacked. Experimenting with different acidic, neutral, or basic conditions may alter the product ratio.

  • Temperature: Reaction temperature can also affect regioselectivity. It is advisable to run the reaction at different temperatures to determine the optimal condition for the desired isomer.

Separation of Regioisomers:

If a mixture is unavoidable, separation is necessary.

  • Column Chromatography: This is the most effective method for separating pyrazole regioisomers. Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer.

Formation of Regioisomers:

regioisomer_formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl path_a Attack at Carbonyl A dicarbonyl->path_a path_b Attack at Carbonyl B dicarbonyl->path_b hydrazine Substituted Hydrazine hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Issue 3: Product is an Oil and Will Not Solidify

Question: My purified product is an oil and I cannot induce it to crystallize. What should I do?

Answer:

Obtaining an oily product is a common issue in organic synthesis. This can be due to the presence of residual solvent, impurities depressing the melting point, or the inherent physical properties of the compound.

Troubleshooting Steps:

  • Remove Residual Solvent: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.

  • Trituration: Add a small amount of a solvent in which your desired product is insoluble but the impurities are soluble (e.g., hexane, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away impurities and induce crystallization of the product.

  • Recrystallization from a Different Solvent System: Experiment with various solvents or mixed solvent systems for recrystallization. A common technique is to dissolve the oil in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexane, pentane) until the solution becomes turbid, then allow it to cool slowly.

  • Seed Crystals: If you have a small amount of the solid product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Salt Formation: Pyrazoles are basic and can be converted to their corresponding salts (e.g., hydrochloride or sulfate) by treatment with an acid. These salts are often crystalline solids that can be purified by recrystallization. The pure pyrazole can then be recovered by neutralization.

  • Purification by Chromatography: If all else fails, column chromatography is a reliable method for purifying oily products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis besides regioisomer formation?

A1: Besides the formation of regioisomers, another common side reaction is the formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) instead of the aromatic pyrazole. This is particularly common when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde. The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the desired pyrazole, a subsequent oxidation step is required. If you have isolated a pyrazoline, you can often convert it to the pyrazole by heating it in the presence of a mild oxidizing agent or simply by refluxing in glacial acetic acid.

Q2: My reaction mixture turns dark yellow or red. What causes this and how can I prevent it?

A2: Discoloration of the reaction mixture is often due to the decomposition of the hydrazine starting material, especially with derivatives like phenylhydrazine which can be sensitive to air and light. This can lead to the formation of colored impurities. To minimize this, use high-purity, fresh hydrazine and consider running the reaction under an inert atmosphere (nitrogen or argon). Excessive heat can also accelerate decomposition, so it is advisable to run the reaction at the lowest effective temperature.

Q3: How can I decolorize my final pyrazole product?

A3: If your purified pyrazole is colored, it likely contains trace impurities. Here are two common methods for decolorization:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent, add a small amount of activated charcoal, and stir or heat briefly. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool and crystallize.

  • Recrystallization: Often, a simple recrystallization is sufficient to remove colored impurities, which may remain dissolved in the mother liquor.

Data Presentation

The following tables summarize the effect of reaction parameters on pyrazole synthesis yield and regioselectivity.

Table 1: Effect of Catalyst on Pyrazolone Synthesis Yield

EntryCatalystTime (h)Yield (%)
1None12< 5
2Acetic Acid485
3Sulfuric Acid292
4Nano-ZnO1.595[1]

Conditions: Reaction of ethyl acetoacetate and phenylhydrazine. Data is illustrative of general trends.

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio
11-Phenyl-1,3-butanedioneMethylhydrazineEthanol1 : 1.5
21-Phenyl-1,3-butanedioneMethylhydrazineTFE1 : 19
31-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1.2 : 1
41-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP> 50 : 1

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data is illustrative of the significant effect of fluorinated solvents on regioselectivity.

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a standard procedure for the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for crystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl acetoacetate (1.0 equivalent).

  • Reactant Addition: Carefully add phenylhydrazine (1.0 equivalent) to the flask. Note that this addition can be exothermic. Add a few drops of glacial acetic acid as a catalyst.

  • Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase) until the starting materials are consumed.

  • Isolation: Once the reaction is complete, cool the resulting mixture in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The product can be further purified by recrystallization from ethanol.

Experimental Workflow for Knorr Pyrazole Synthesis:

knorr_workflow setup 1. Reaction Setup (Flask, Condenser, Stir Bar) add_reactants 2. Add Reactants & Catalyst (1,3-Dicarbonyl, Hydrazine, Acid) setup->add_reactants heat 3. Heat to Reflux (1-2 hours) add_reactants->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Work-up (Cooling, Precipitation) monitor->workup Reaction Complete purify 6. Purification (Filtration, Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, MP) purify->characterize

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of substituted pyrazoles, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1] In pyrazole synthesis, a common challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][2] Controlling which isomer is formed is critical because different regioisomers can possess vastly different biological activities, physical properties, and subsequent chemical reactivity.[2] Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency in drug discovery and development.[2]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[2][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[2][3] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[2] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen of the substituted hydrazine.[2]

  • Solvent: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents such as ethanol.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also dramatically increase regioselectivity.[4]

  • Temperature: The reaction temperature can be a critical parameter in determining the reaction's course.[1]

Q3: Are there alternative methods to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the classical Knorr condensation.[1] These include:

  • Use of 1,3-Dicarbonyl Surrogates: β-enaminones are often used as surrogates for 1,3-dicarbonyls to achieve better regio-control.[1]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent regioselectivity.[1]

  • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, frequently with the aid of catalysts.[1][5]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method can produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[6][7]

Q4: How does microwave-assisted synthesis affect the regioselectivity and yield of pyrazoles?

A4: Microwave-assisted organic synthesis (MAOS) is a powerful tool in heterocyclic chemistry that often leads to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[1] The selective dielectric heating can sometimes favor the formation of one regioisomer over another, offering a practical method for controlling the reaction outcome.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Nearly 1:1 Mixture of Isomers

This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.[1]

Troubleshooting Steps:

  • Solvent Modification: Switch from standard solvents like ethanol to fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), which have been shown to dramatically improve regioselectivity.[4] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can also yield excellent regioselectivity.[8]

  • pH Adjustment: Investigate the effect of pH. Acidic conditions (e.g., using a catalytic amount of a mineral acid) or basic conditions (e.g., adding a non-nucleophilic base) can favor the formation of one regioisomer over the other.[3]

  • Temperature Optimization: Vary the reaction temperature. Lowering the temperature may increase the kinetic preference for one isomer, while higher temperatures might favor the thermodynamically more stable product.

  • Steric Hindrance: If possible, redesign the synthesis to incorporate a bulky substituent on either the dicarbonyl compound or the hydrazine to sterically direct the reaction.[3]

Issue 2: The Undesired Regioisomer is the Major Product

This occurs when the intrinsic electronic and steric factors of the substrates preferentially lead to the formation of the wrong isomer under standard conditions.[2]

Troubleshooting Steps:

  • Forced Reaction Conditions: Attempt to override the inherent preference by significantly altering the reaction conditions as outlined in "Issue 1".

  • Alternative Synthetic Routes: If modifying the Knorr condensation is unsuccessful, consider a different synthetic strategy that offers orthogonal regiocontrol.

    • 1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne can provide access to the alternative regioisomer.[1]

    • Multicomponent Synthesis: Explore multicomponent reactions that are known to favor the desired substitution pattern.[5]

Issue 3: Difficulty in Separating Regioisomers

Regioisomeric pyrazoles often have very similar physical properties, making their separation by standard techniques like column chromatography challenging.[9]

Troubleshooting Steps:

  • Chromatography Optimization:

    • Eluent System: Systematically screen different solvent systems (eluent) for silica gel column chromatography.[9]

    • Stationary Phase: Consider using alternative stationary phases such as alumina or reverse-phase silica.

  • Recrystallization: Attempt fractional recrystallization from various solvents. This can sometimes be effective if the isomers have sufficiently different solubilities.

  • Derivatization: If separation remains difficult, consider derivatizing the mixture. The introduction of a new functional group may alter the physical properties of the isomers enough to facilitate separation. The protecting group can then be removed in a subsequent step.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Major Isomer:Minor Isomer)Reference
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol~1:1.3[4]
1-(Aryl)-4,4,4-trifluorobutane-1,3-dioneTFEUp to 99:1
1-(Aryl)-4,4,4-trifluorobutane-1,3-dioneHFIP>99:1
1-Arylbutane-1,3-dionesDMAcExcellent regioselectivity[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Condensation with Improved Regioselectivity using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers complete regioselectivity.[6][7]

Materials:

  • N-alkylated tosylhydrazone (0.18 mmol)

  • Terminal alkyne

  • t-BuOK (base)

  • Pyridine (solvent)

  • 18-crown-6

Procedure:

  • To a solution of N-methyl tosylhydrazone (1a) and phenylacetylene (2a) in pyridine, add t-BuOK at 0 °C.[7]

  • For improved yield and reduced reaction time, add 0.5 equivalents of 18-crown-6.[7]

  • Stir the reaction mixture for approximately 15 minutes.[7]

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Pyrazole Synthesis check_regio Poor Regioselectivity? start->check_regio isomer_ratio Nearly 1:1 Isomer Ratio? check_regio->isomer_ratio Yes end_ok Desired Regioisomer Obtained check_regio->end_ok No wrong_isomer Undesired Isomer is Major Product? isomer_ratio->wrong_isomer No modify_knorr Modify Knorr Conditions: - Change Solvent (HFIP, DMAc) - Adjust pH - Vary Temperature isomer_ratio->modify_knorr Yes alt_route Consider Alternative Synthetic Route: - 1,3-Dipolar Cycloaddition - Multicomponent Reaction wrong_isomer->alt_route Yes separation Difficulty Separating Isomers? modify_knorr->separation alt_route->separation optimize_chrom Optimize Chromatography: - Eluent Screening - Different Stationary Phase separation->optimize_chrom Yes separation->end_ok No optimize_chrom->end_ok Success end_fail Consult Further Literature optimize_chrom->end_fail Failure

Caption: Troubleshooting workflow for poor regioselectivity.

Knorr_Reaction_Factors title Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine outcome Regioisomeric Pyrazole Mixture reactants->outcome sub_factors Substrate Properties sub_factors->outcome steric Steric Hindrance sub_factors->steric electronic Electronic Effects sub_factors->electronic cond_factors Reaction Conditions cond_factors->outcome solvent Solvent Choice cond_factors->solvent ph pH of Medium cond_factors->ph temp Temperature cond_factors->temp

Caption: Key factors influencing Knorr pyrazole synthesis.

References

Stability issues of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

A1: this compound is expected to be reasonably stable in common anhydrous organic solvents such as DMSO, DMF, and ethanol when stored under appropriate conditions (cool and dry). However, the stability can be compromised in the presence of water, acids, or bases. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures. A common practice is to prepare a stock solution in DMSO.[1]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most probable degradation pathway for this compound in solution, particularly in aqueous or protic solvents, is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.[2][3][4][5] This reaction can be catalyzed by the presence of acids or bases.

Q3: My experimental results are inconsistent. Could this be due to compound instability?

A3: Yes, inconsistent results can be a symptom of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed activity. It is crucial to monitor the stability of the compound under your specific experimental conditions.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples at different time points, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products.

Q5: What storage conditions are recommended for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be stored at low temperatures, such as -20°C or -80°C. Aliquoting the stock solution into smaller volumes is also recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light and moisture.

Q6: Are there more stable analogs of this compound available?

A6: Research on similar pyrazole derivatives has shown that replacing the ester functional group with a more hydrolytically stable group, such as an amide or an alkene, can significantly improve the compound's stability in aqueous media.[6] If stability is a major concern for your application, considering such analogs might be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time Compound degradation in the assay buffer.1. Perform a time-course stability study of the compound in your assay buffer using HPLC or LC-MS. 2. If degradation is confirmed, consider reducing the experiment duration or preparing fresh compound solutions immediately before use. 3. Evaluate if the pH of your buffer is contributing to instability; pyrazole esters can be unstable at basic pH.[6]
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the compound into one or more new products.1. Characterize the new peaks, for example, by mass spectrometry, to identify potential degradation products. The expected primary degradation product is the corresponding carboxylic acid.[4][5] 2. Review your solution preparation and storage procedures to identify potential sources of contamination or conditions that promote degradation.
Poor reproducibility of experimental results Inconsistent concentration of the active compound due to instability.1. Strictly control the age of the solutions used in your experiments. 2. Always use freshly prepared solutions from a solid sample or a recently prepared, properly stored stock solution. 3. Incorporate a quality control step to check the purity of the compound solution before critical experiments.
Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials and Reagents:

  • This compound
  • HPLC-grade solvent for stock solution (e.g., DMSO)
  • The test solution (e.g., phosphate-buffered saline, cell culture medium)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or ammonium acetate)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen HPLC-grade solvent to a known concentration (e.g., 10 mM in DMSO).[1]
  • Prepare Test Samples: Dilute the stock solution with the test solution to the final desired concentration.
  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test sample into the HPLC system to obtain the initial chromatogram and determine the peak area of the parent compound.
  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated sample and inject them into the HPLC system.
  • Data Analysis:
  • Monitor the peak area of the parent compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
  • Observe the appearance and growth of any new peaks, which may correspond to degradation products.

3. Data Presentation:

The results can be summarized in a table as follows:

Time (hours)Parent Compound Peak Area% RemainingDegradation Product Peak Area
0Initial Area100%0
1Area at 1hCalculate %Area at 1h
2Area at 2hCalculate %Area at 2h
4Area at 4hCalculate %Area at 4h
8Area at 8hCalculate %Area at 8h
24Area at 24hCalculate %Area at 24h

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Dilute to Final Concentration in Test Solution prep_stock->prep_test t0 T=0 Analysis prep_test->t0 incubation Incubate under Experimental Conditions t0->incubation tp Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->tp Withdraw Aliquots data_analysis Calculate % Remaining & Monitor Degradation Products tp->data_analysis conclusion Determine Stability Profile data_analysis->conclusion Degradation_Pathway parent This compound (Ester) reagent + H2O (Acid/Base Catalyzed) parent->reagent product 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Carboxylic Acid) side_product + Ethanol product->side_product reagent->product

References

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with pyrazole carboxylate esters.

Troubleshooting Guide

This guide is designed to help you identify and resolve common solubility and crystallization issues with pyrazole carboxylate esters.

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Solutions The intrinsic lipophilicity of the pyrazole ring and ester functionality often leads to low water solubility.[1][2]1. pH Adjustment: If the molecule contains ionizable groups, adjusting the pH of the solution can significantly increase solubility.[3] 2. Co-solvents: Employing water-miscible organic solvents such as ethanol, DMSO, or DMF can enhance solubility. For instance, Celecoxib's aqueous solubility can be improved by first dissolving it in ethanol.[4] 3. Formulation Strategies: Consider advanced formulation techniques like solid dispersions, micronization, or lipid-based delivery systems.[5][6]
Compound "Oils Out" During Crystallization The compound is precipitating from the solution at a temperature above its melting point. This can be due to rapid cooling or the use of an inappropriate solvent system.[7]1. Increase Solvent Volume: Add more of the "good" solvent to lower the saturation point.[7] 2. Slow Cooling: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath.[7] 3. Change Solvent System: Experiment with different solvent/anti-solvent combinations. For pyrazoles, common systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[7] 4. Seed Crystal: Introduce a small, pure crystal of the compound to induce proper crystallization.[7]
Rapid Crystallization Leading to Impurities The solution is supersaturated, causing the compound to crash out of solution too quickly, trapping impurities within the crystal lattice.[8]1. Use More Solvent: Exceed the minimum amount of hot solvent required for dissolution to ensure the compound stays in solution longer during cooling.[8] 2. Gradual Cooling: Avoid flash cooling. Let the flask cool slowly on the benchtop before transferring to a cooling bath.
Low Yield After Recrystallization The compound has significant solubility in the cold solvent, or too much solvent was used.1. Optimize Solvent Choice: Select a solvent that dissolves the compound when hot but has very low solubility when cold.[7] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[7] 3. Thorough Cooling: Ensure the solution is fully cooled in an ice bath to maximize precipitation.
Colored Impurities in Final Product Colored byproducts may form during synthesis, often due to the decomposition of reagents like hydrazine, especially when heated.[9]1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the overall yield.[7] 2. Inert Atmosphere: During synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving pyrazole carboxylate esters?

A1: The choice of solvent is highly dependent on the specific substituents on the pyrazole ring. However, for many pyrazole carboxylate esters, polar aprotic solvents like acetone, ethyl acetate, and acetonitrile are good starting points. For less polar derivatives, chlorinated solvents may be effective. For example, Celecoxib, a complex pyrazole derivative, shows high solubility in ethyl acetate.[10][11] Simple esters like ethyl 1H-pyrazole-4-carboxylate are miscible with acetone.[12]

Q2: My pyrazole carboxylate ester is a stable solid at room temperature. How can I improve its dissolution rate for in vitro assays?

A2: To improve the dissolution rate of a poorly soluble solid, you can employ particle size reduction techniques such as micronization or nanomilling.[2] This increases the surface area of the solid, allowing for faster dissolution in your assay medium.[2] Another effective strategy is the preparation of amorphous solid dispersions, where the crystalline structure of the compound is disrupted, leading to a higher energy state and improved solubility.[6]

Q3: How do substituents on the pyrazole ring affect the solubility of the ester?

A3: Substituents can have a significant impact on solubility. Electron-donating groups can influence the basicity of the pyrazole nitrogens, potentially altering solubility in acidic media.[13] Conversely, bulky, lipophilic substituents will generally decrease aqueous solubility. The position of the substituents also plays a role in the molecule's crystal lattice energy, which in turn affects its solubility.[13]

Q4: Can I use prodrug strategies to improve the aqueous solubility of my pyrazole carboxylate ester?

A4: Yes, a prodrug approach can be very effective. The ester group itself can be hydrolyzed by esterases in vivo to release a more soluble carboxylic acid. Additionally, other functional groups on the pyrazole ring or its substituents can be modified to create more soluble prodrugs, for example, by adding phosphate or amino acid moieties.

Q5: Are there any specific formulation strategies recommended for lipophilic pyrazole carboxylate esters for in vivo studies?

A5: For highly lipophilic compounds, lipid-based formulations are a promising strategy.[5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[2] These formulations can improve solubility and enhance oral bioavailability by utilizing lipid absorption pathways.[2]

Data Presentation

Table 1: Physicochemical Properties of Selected Pyrazole Carboxylate Esters
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.1477 - 80
Ethyl 3-methyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂154.17Not available

Data sourced from PubChem and commercial supplier sites.[14][15][16][17]

Table 2: Solubility of Celecoxib (A Pyrazole-Containing Drug) in Various Solvents
SolventSolubility (mg/mL)Notes
Ethanol~ 25-
Dimethylformamide (DMF)~ 25-
Dimethyl sulfoxide (DMSO)~ 16.6-
Ethanol:PBS (pH 7.2) (1:4)~ 0.2Sparingly soluble in aqueous buffers.
Ethyl AcetateHighSolubility decreases in the order: ethyl acetate > acetonitrile > methanol > isopropanol > butanol > toluene.[10][11]
AcetonitrileModerate-
MethanolModerate-
IsopropanolLower-
ButanolLower-
TolueneLowest-

Data for Celecoxib, a complex pyrazole derivative, provides a useful reference for solubility in organic solvents.[4][10][11]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Pyrazole Carboxylate Ester
  • Solvent Selection: Choose a solvent in which the pyrazole carboxylate ester is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or mixtures like ethanol/water.[7]

  • Dissolution: Place the crude pyrazole carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary, ensuring you use the minimum amount required.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Avoid disturbing the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Preparation of a Co-solvent Stock Solution for In Vitro Testing
  • Weighing: Accurately weigh the desired amount of the pyrazole carboxylate ester.

  • Initial Dissolution: Dissolve the compound in a minimal volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol). Celecoxib, for example, is soluble in ethanol at approximately 25 mg/ml.[4]

  • Dilution: For aqueous assays, dilute the stock solution with the aqueous buffer of choice to the final desired concentration. It is important to note that some compounds may precipitate upon dilution if the final concentration exceeds their solubility in the mixed solvent system.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the initial concentration in the organic solvent may need to be adjusted, or a different co-solvent system may be required.

  • Storage: For aqueous solutions of poorly soluble compounds, it is often recommended not to store them for extended periods (e.g., more than one day) to avoid potential precipitation over time.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_solubility Solubility Testing synthesis Crude Pyrazole Carboxylate Ester dissolution Dissolve in Minimum Hot Solvent synthesis->dissolution filtration Hot Filtration dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization isolation Isolate & Dry Pure Crystals crystallization->isolation pure_compound Pure Compound isolation->pure_compound dissolve_cosolvent Dissolve in Co-solvent (e.g., DMSO, Ethanol) pure_compound->dissolve_cosolvent dilute_buffer Dilute with Aqueous Buffer dissolve_cosolvent->dilute_buffer check_precipitation Check for Precipitation dilute_buffer->check_precipitation assay Proceed to Assay check_precipitation->assay

Caption: General experimental workflow for purification and preparation of pyrazole carboxylate ester solutions.

troubleshooting_logic start Poor Solubility Observed is_aqueous Is the solvent aqueous? start->is_aqueous is_crystallization Is it a crystallization issue? is_aqueous->is_crystallization No ph_cosolvent Try pH adjustment or co-solvents is_aqueous->ph_cosolvent Yes oiling_out Compound 'oiling out'? is_crystallization->oiling_out Yes formulation Consider advanced formulation (e.g., solid dispersion) is_crystallization->formulation No slow_cooling Increase solvent, cool slowly oiling_out->slow_cooling Yes low_yield Low yield? oiling_out->low_yield No min_solvent Minimize hot solvent, cool thoroughly low_yield->min_solvent Yes

Caption: Decision tree for troubleshooting pyrazole carboxylate ester solubility issues.

References

Analytical methods for detecting impurities in Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. The information is designed to address common challenges encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities can originate from various stages, including synthesis, degradation, and storage. Common impurities for related pyrazole derivatives may include:

  • Starting materials: Unreacted reagents from the synthesis process.

  • Intermediates: Compounds formed during intermediate steps of the synthesis.[1][2]

  • By-products: Resulting from side reactions or alternative reaction pathways.

  • Degradation products: Formed by hydrolysis, oxidation, or photolysis of the active pharmaceutical ingredient (API).

  • Residual solvents: Solvents used during synthesis and purification that are not completely removed.[3]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Mass Spectrometry (MS) detection, is the gold standard for separating and quantifying non-volatile impurities.[4][6]

  • Gas Chromatography (GC): GC, often coupled with MS, is ideal for the analysis of volatile organic impurities, such as residual solvents.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of unknown impurities once they are isolated.[9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, making it invaluable for the identification of unknown impurities.[5]

Q3: What are the regulatory guidelines for reporting and controlling impurities?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity testing. ICH Q3A and Q3B guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4][12] Generally, any impurity present at a level greater than 0.1% should be identified and quantified.[12]

Troubleshooting Guides

HPLC Analysis

Q: I am observing poor peak shape (tailing or fronting) for the main peak and impurities. What could be the cause?

A: Poor peak shape in HPLC can be caused by several factors:

  • Column Overload: The concentration of the injected sample may be too high. Try diluting the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities. For a pyrazole derivative, ensure the pH is optimized to maintain a single ionic form.

  • Column Degradation: The stationary phase may be degrading. Try flushing the column or replacing it if necessary.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can sometimes mitigate this.

Q: I am not able to separate a known impurity from the main API peak. How can I improve the resolution?

A: Improving resolution between two co-eluting peaks can be achieved by:

  • Modifying the Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[6]

  • Changing the Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a different particle size).

  • Adjusting Temperature: Column temperature can influence selectivity. Try running the analysis at a slightly higher or lower temperature.[6]

  • Optimizing pH: As with peak shape, mobile phase pH can alter the retention times of ionizable compounds differently, potentially improving separation.

GC-MS Analysis

Q: I suspect there are residual solvents in my sample, but I don't see any peaks in my GC-MS analysis. What is the problem?

A: This issue can arise from several sources:

  • Inappropriate Injection Technique: For volatile solvents, a headspace sampler is often more effective than direct liquid injection.[3]

  • Incorrect GC Oven Program: The initial oven temperature might be too high, causing volatile solvents to elute with the solvent front. Start with a lower initial temperature (e.g., 35-40°C).[7]

  • Solvent Delay Too Long: The mass spectrometer's solvent delay may be set for too long, preventing the detector from acquiring data during the elution of early-eluting solvents.[7]

Q: I see many peaks in my GC-MS chromatogram, but the library search does not provide a definitive match for my impurities. What should I do?

A: Mass spectral library matching can be inconclusive for novel or uncommon impurities.

  • Manual Interpretation: Manually interpret the mass spectra to look for characteristic fragmentation patterns of your core molecule and potential side chains.

  • High-Resolution MS: If available, use high-resolution mass spectrometry (like GC-QTOF) to obtain accurate mass data, which allows for the determination of the elemental composition of the impurity.

  • Isolation and NMR: For significant unknown impurities, isolation via preparative chromatography followed by NMR analysis is the definitive method for structure elucidation.[11]

NMR Spectroscopy

Q: The signals from my low-level impurities are obscured by the main component's signals in the 1H NMR spectrum. How can I detect them?

A: Detecting low-level impurities in NMR can be challenging.

  • Increase Number of Scans: Acquiring a larger number of scans will improve the signal-to-noise ratio, potentially revealing small impurity peaks.

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals and piece together the structure of impurities.[9][10]

  • Solvent Suppression: If the main peak is exchangeable (e.g., an N-H proton), using a deuterated solvent that facilitates exchange (like D2O) or specific solvent suppression pulse sequences can help.

  • Chromatographic Fractionation: The most reliable method is to enrich the impurity concentration through semi-preparative HPLC before NMR analysis.

Data Presentation

Table 1: Example HPLC Method Parameters for Impurity Profiling

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Note: This is a starting method and must be optimized for the specific impurities of this compound.[6]

Table 2: Example GC-MS Parameters for Residual Solvent Analysis

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 40:1) or Headspace
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range m/z 35-350
Note: This is a general-purpose method for residual solvents and should be validated.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification
  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., Acetonitrile/Water 50:50). Prepare a sensitivity solution at 0.1% of the standard concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to the same concentration as the standard.

  • Chromatographic System: Set up the HPLC system according to the parameters in Table 1.

  • System Suitability: Inject the sensitivity solution to ensure adequate signal-to-noise (>10). Inject the standard solution multiple times (n=5) and check for system suitability criteria (e.g., RSD of peak area <2.0%, tailing factor <1.5).

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: Calculate the percentage of each impurity using the principle of area normalization or against a qualified reference standard if available.

Protocol 2: GC-MS Method for Residual Solvent Identification
  • Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) and seal the vial.

  • GC-MS System: Set up the GC-MS system using the parameters outlined in Table 2.

  • Analysis: Place the vial in the headspace autosampler. Allow the sample to equilibrate at a set temperature (e.g., 80°C) before injection.

  • Data Processing: After the run, process the chromatogram. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: NMR for Structural Elucidation of an Isolated Impurity
  • Isolation: Isolate the impurity of interest using preparative or semi-preparative HPLC. Remove the mobile phase solvent under vacuum.

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR: Acquire a standard 1H NMR spectrum to observe proton signals and their multiplicities. Acquire a 13C NMR spectrum.

  • 2D NMR: Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[10]

  • Structure Determination: Combine the information from all NMR spectra to piece together the chemical structure of the impurity.[9]

Visualizations

G cluster_workflow Impurity Analysis Workflow Sample Sample of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Screening Initial Screening (HPLC-UV/MS, GC-MS) Sample->Screening Detection Impurity Detected? Screening->Detection Quantify Quantify Impurity Detection->Quantify Yes NoImpurity No Impurity > Reporting Limit Detection->NoImpurity No Identify Identify Impurity (MS, HRMS) Quantify->Identify Structure Structure Elucidation (Isolate + NMR) Identify->Structure Structure Unknown Report Report Results Identify->Report Structure Known Structure->Report End End of Analysis Report->End

Caption: General workflow for the detection, quantification, and identification of impurities.

G cluster_decision Decision Tree for Analytical Technique Selection ImpurityType What is the nature of the impurity? Volatile Volatile / Semi-Volatile? ImpurityType->Volatile Residual Solvent NonVolatile Non-Volatile? ImpurityType->NonVolatile Process/Degradation GCMS Use GC-MS Volatile->GCMS HPLC Use HPLC-UV/MS NonVolatile->HPLC Unknown Is structure unknown? HPLC->Unknown NMR Isolate and use NMR for Structure Elucidation Unknown->HPLC No (Quantify) Unknown->NMR Yes

Caption: Decision tree to guide the selection of the appropriate analytical method.

G cluster_sources Potential Sources of Impurities API Ethyl 1,4,5,6-tetrahydro- cyclopenta[c]pyrazole-3-carboxylate Degradation Degradation Products API->Degradation StartingMaterials Starting Materials StartingMaterials->API Reagents Reagents & Solvents Reagents->API Intermediates Intermediates Intermediates->API Byproducts By-products Byproducts->API

Caption: Diagram illustrating the potential origins of impurities during the lifecycle of the API.

References

Technical Support Center: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this synthesis, and how can they be addressed?

A1: Low yields in pyrazole synthesis often stem from incomplete reactions or the formation of side products.[1] To improve yields, consider the following:

  • Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature to drive the reaction to completion.[1]

  • Ensure Quality of Starting Materials: Impurities in the starting β-keto ester or hydrazine hydrate can lead to side reactions. Use freshly distilled or high-purity reagents.

  • Optimize Catalyst: The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[2] The amount and type of acid can be critical and may require optimization for your specific scale and conditions.

Q2: My TLC analysis shows multiple spots in the crude product. What are the likely impurities?

A2: The formation of multiple products is a common challenge, especially when scaling up. Likely impurities include:

  • Regioisomers: If using a substituted hydrazine or an unsymmetrical dicarbonyl compound, the formation of two different pyrazole isomers is possible.[3][4]

  • Unreacted Starting Materials: Incomplete reaction can leave behind the initial β-keto ester or hydrazine.

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in pyrazoline byproducts.[4] To minimize these, ensure precise control over reaction temperature and stoichiometry. Purification is often achieved through recrystallization or column chromatography.[3]

Q3: The reaction with hydrazine hydrate is highly exothermic. What are the best practices for managing this on a larger scale?

A3: Managing the exothermic nature of the hydrazine condensation is critical for safety during scale-up.[3] Key strategies include:

  • Slow, Controlled Addition: Add the hydrazine hydrate solution dropwise to the reaction mixture at a controlled rate.

  • Efficient Cooling: Use a reactor with adequate cooling capacity, such as an ice bath or a cryostat, to actively dissipate the heat generated.

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb and dissipate the heat of reaction.[3]

Q4: What is the most effective method for purifying the final product?

A4: The choice of purification method depends on the nature and quantity of impurities.

  • Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent system can be found. Ethyl acetate, ethanol, or mixtures with hexanes are common choices for pyrazole derivatives.

  • Column Chromatography: For separating regioisomers or removing significant amounts of byproducts, silica gel column chromatography is effective.[3][5] A common mobile phase is a gradient of ethyl acetate in hexanes.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound, providing strong evidence of its purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient time or temperature.Monitor reaction progress via TLC. Increase reaction time or temperature as needed.[1]
Poor quality of reagents (e.g., wet solvent, old hydrazine).Use freshly distilled solvents and high-purity reagents.
Incorrect stoichiometry.Carefully verify the molar ratios of all reactants, especially the hydrazine hydrate.
Formation of Byproducts / Impure Product Formation of regioisomers.Optimize reaction conditions (e.g., lower temperature) to favor one isomer.[3] Separation may require column chromatography.[3]
Side reactions due to high temperature.Maintain strict temperature control. Consider adding reagents at a lower temperature.
Product degradation during workup or purification.Minimize exposure to high heat and strong acids/bases during purification steps. Work under an inert atmosphere if the product is sensitive to oxidation.[3]
Difficulty with Product Isolation Product is soluble in the reaction solvent.After the reaction, cool the mixture and add a non-polar solvent (e.g., cold water or hexanes) to precipitate the product.[2]
Product forms an oil instead of a solid.Try triturating the oil with a suitable solvent (like diethyl ether or pentane) to induce crystallization. Seeding with a small crystal of pure product can also help.
Runaway Exothermic Reaction Rate of hydrazine addition is too fast.Add hydrazine hydrate slowly and dropwise, with vigorous stirring.[3]
Inadequate cooling for the scale of the reaction.Ensure the cooling bath/system is sufficient to handle the heat generated. For larger scales, consider a jacketed reactor with a chiller.[3]

Experimental Protocols

A common and efficient method for this synthesis is a two-step process involving a Claisen condensation to form the β-keto ester intermediate, followed by a Knorr-type pyrazole synthesis.[2][6]

Step 1: Synthesis of Ethyl 2-(2-oxocyclopentyl)-2-oxoacetate
  • Materials:

    • Cyclopentanone

    • Diethyl oxalate

    • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

    • Absolute Ethanol

    • Diethyl ether

    • Hydrochloric acid (1 M)

  • Procedure: a. In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath to 0-5 °C. c. Add a mixture of cyclopentanone and diethyl oxalate dropwise to the cooled sodium ethoxide solution over 1-2 hours, maintaining the internal temperature below 10 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by pouring it into a mixture of ice and 1 M HCl. f. Extract the aqueous layer with diethyl ether. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Materials:

    • Ethyl 2-(2-oxocyclopentyl)-2-oxoacetate (from Step 1)

    • Hydrazine hydrate (e.g., 64% solution in water)

    • Glacial acetic acid

    • Ethanol

  • Procedure: a. Dissolve the crude Ethyl 2-(2-oxocyclopentyl)-2-oxoacetate in ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer. b. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2] c. Heat the mixture to a gentle reflux (approx. 80-90 °C). d. Add hydrazine hydrate dropwise to the refluxing solution. Caution: The reaction is exothermic. Control the addition rate to maintain a steady reflux.[3] e. After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[2] f. Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product. g. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. h. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data

The following table provides representative parameters for scaling up the synthesis. Actual results may vary based on specific experimental conditions.

Parameter Lab Scale (10g) Pilot Scale (1kg)
Cyclopentanone 1.0 eq1.0 eq
Diethyl oxalate 1.1 eq1.1 eq
Hydrazine Hydrate 1.2 eq1.2 eq
Solvent Volume (Ethanol) 100 mL10 L
Reaction Temperature 80 °C (Reflux)80-85 °C (Jacketed Reactor)
Reaction Time (Step 2) 2-4 hours4-6 hours
Typical Isolated Yield 75-85%70-80%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Purification A Cyclopentanone + Diethyl Oxalate B Claisen Condensation (NaOEt, Ethanol) A->B C Intermediate: Ethyl 2-(2-oxocyclopentyl)-2-oxoacetate B->C D Add Hydrazine Hydrate (Ethanol, Acetic Acid) C->D E Cyclocondensation (Reflux) D->E F Crude Product E->F G Cool & Precipitate F->G H Filter & Wash G->H I Recrystallize (e.g., Ethyl Acetate) H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G A Low Yield Observed? B Check TLC: Is Starting Material Consumed? A->B Yes I Yield OK A->I No C Increase Reaction Time and/or Temperature B->C No E Multiple Spots on TLC? B->E Yes D Verify Reagent Quality & Stoichiometry C->D F Optimize Temperature to Minimize Side Reactions E->F Yes H Optimize Workup & Precipitation Conditions E->H No G Perform Column Chromatography F->G

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

Validation & Comparative

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of the biological performance of recently developed pyrazole derivatives against established alternatives, supported by experimental data and detailed methodologies.

The versatile structure of the pyrazole ring allows for extensive chemical modifications, leading to the synthesis of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Structure-activity relationship (SAR) studies have been instrumental in optimizing the efficacy and selectivity of these derivatives for various biological targets.[1][5]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Novel pyrazole derivatives have shown significant potential as anticancer agents by targeting key regulators of cell growth and survival.[1][6] Many of these compounds exert their effects by inhibiting kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor progression.[1][6][7]

A series of indole-pyrazole hybrids, for instance, have demonstrated potent cytotoxicity against various human cancer cell lines, with some derivatives showing superior activity to the standard chemotherapeutic drug doxorubicin.[1] These compounds were found to be significant inhibitors of CDK2.[1] Similarly, certain 5-alkylated selanyl-1H-pyrazole derivatives have exhibited potent inhibition of the HepG2 cancer cell line, acting as dual inhibitors of EGFR and VEGFR-2.[1]

Comparative Anticancer Activity of Pyrazole Derivatives (IC50 µM)
Derivative/CompoundHCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference Drug
Indole-pyrazole 33 <23.7<23.7<23.7<23.7Doxorubicin (24.7–64.8 µM)[1]
Indole-pyrazole 34 <23.7<23.7<23.7<23.7Doxorubicin (24.7–64.8 µM)[1]
Selanyl-pyrazole 53 --15.98--
Selanyl-pyrazole 54 --13.85--
Ferrocene-pyrazole 47c 3.12---Not Available[8]
Pyrano[2,3-c]pyrazole 50h -31.87 µg/mL--Doxorubicin[8]

Below is a diagram illustrating the general mechanism of action for pyrazole derivatives that target receptor tyrosine kinases to inhibit cancer cell proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell EGFR EGFR/VEGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->EGFR Binds Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits

Fig. 1: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrazole Derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Novel pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, offering potential new avenues for antimicrobial drug discovery.[2][9][10]

Certain pyrazole analogues have shown exceptional activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than the standard antibiotic Ciprofloxacin in some cases.[2] For instance, one derivative displayed an MIC of 0.25 µg/mL against Escherichia coli, while another showed the same MIC against Streptococcus epidermidis.[2] Furthermore, some synthesized compounds have exhibited potent antifungal activity against species like Aspergillus niger.[2]

Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC µg/mL)
Derivative/CompoundE. coli (Gram-)S. epidermidis (Gram+)A. niger (Fungus)Standard Drug
Pyrazole 3 0.25--Ciprofloxacin (0.5 µg/mL)[2]
Pyrazole 4 -0.25-Ciprofloxacin (4 µg/mL)[2]
Pyrazole 2 --1Clotrimazole[2]
Hydrazone 21a 62.5-12562.5-1252.9-7.8Chloramphenicol, Clotrimazole[9]

The following workflow outlines the typical screening process for identifying the antimicrobial potential of new pyrazole derivatives.

antimicrobial_workflow start Synthesis of Novel Pyrazole Derivatives screening Primary Screening: Disc Diffusion Method start->screening mic_determination Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay screening->mic_determination data_analysis Data Analysis and Comparison with Standard Antibiotics mic_determination->data_analysis lead_identification Identification of Lead Compounds data_analysis->lead_identification end Further Development lead_identification->end

Fig. 2: Experimental Workflow for Antimicrobial Activity Screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[2] Recent research continues to explore novel pyrazole compounds for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11][12]

Newly synthesized pyrazole analogues have demonstrated significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema assay in rats.[12][13] Some of these compounds have shown superior activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[2]

Comparative Anti-inflammatory Activity of Pyrazole Derivatives
Derivative/CompoundAssayResultStandard Drug
Pyrazole 4 Carrageenan-induced paw edemaBetter activity than standardDiclofenac sodium[2]
Carboxyphenylhydrazone N9 Carrageenan-induced paw edema (1h)Relative activity of 1.08Celecoxib[13]
Carboxyphenylhydrazone N7 Cotton granuloma testRelative activity of 1.13Celecoxib[13]
3,5-diarylpyrazole COX-2 Inhibition (in vitro)IC50 = 0.01 µM-[11]

The diagram below illustrates the relationship between the arachidonic acid cascade and the inhibitory action of pyrazole derivatives.

anti_inflammatory_pathway cluster_membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrazole Pyrazole Derivative Pyrazole->COX Inhibits

References

A Comparative Analysis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate with Known NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential anti-inflammatory agent, Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Aspirin, Ibuprofen, Celecoxib, and Diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available data for structurally related compounds and established knowledge of NSAID mechanisms.

Introduction

This compound belongs to the pyrazole class of compounds, a scaffold known for its diverse biological activities, including significant anti-inflammatory properties.[1][2][3] Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, the primary target of traditional NSAIDs.[2][4] This analysis aims to contextualize the potential of this specific pyrazole derivative by comparing its anticipated performance with that of widely used NSAIDs.

Due to the absence of direct published experimental data for this compound, this comparison leverages data from structurally similar pyrazole-based compounds and established data for common NSAIDs. The provided experimental protocols are standardized methods used in the evaluation of anti-inflammatory agents.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

NSAIDs primarily function by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Stomach Lining Protection, Platelet Aggregation Stomach Lining Protection, Platelet Aggregation Prostaglandins (Housekeeping)->Stomach Lining Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammation)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible)

Figure 1: Simplified signaling pathway of COX-1 and COX-2 and the inhibitory action of NSAIDs.

Comparative Analysis of COX Inhibition

The efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-1 versus COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[5] Conversely, COX-2 is typically induced during inflammation.[5] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

While specific IC50 values for this compound are not available, studies on various pyrazole derivatives have demonstrated a range of activities, from non-selective to highly COX-2 selective inhibition.[4] For the purpose of this guide, we will denote the anticipated values for our target compound as "Not Available (N/A)" and draw qualitative comparisons.

Table 1: In Vitro COX-1 and COX-2 Inhibition of Known NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound N/A N/A N/A
Aspirin~11 - 166~25 - 240~0.05 - 6.6
Ibuprofen~12 - 18~30 - 80~0.15 - 0.6
Celecoxib~4.2 - 82~0.04 - 6.8~1.2 - 12
Diclofenac~0.076 - 1.2~0.026 - 0.05~2.9 - 24

Note: IC50 values can vary significantly depending on the assay conditions. The values presented are a range compiled from multiple sources for comparative purposes.

Comparative Analysis of In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. The reduction in paw swelling (edema) is measured over time after administration of the test compound and an inflammatory agent (carrageenan).

Although no direct in vivo data exists for this compound, numerous studies have shown that pyrazole derivatives exhibit significant anti-inflammatory activity in this model, with some compounds showing efficacy comparable to or exceeding that of standard drugs like Diclofenac.[6]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose Range (mg/kg)Max. Inhibition of Edema (%)Time of Max. Inhibition (hours)
This compound N/A N/A N/A
Aspirin100 - 300~40 - 603 - 5
Ibuprofen10 - 100~45 - 653 - 4
Celecoxib10 - 50~40 - 703 - 5
Diclofenac5 - 20~50 - 753 - 4

Note: The efficacy of drugs in this model is dose-dependent and can vary based on experimental conditions.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for the key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50).

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis COX-1 or COX-2 Enzyme COX-1 or COX-2 Enzyme Incubation Incubation COX-1 or COX-2 Enzyme->Incubation Test Compound (Varying Concentrations) Test Compound (Varying Concentrations) Test Compound (Varying Concentrations)->Incubation Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Arachidonic Acid (Substrate)->Incubation Prostaglandin E2 (PGE2) Measurement (ELISA) Prostaglandin E2 (PGE2) Measurement (ELISA) Incubation->Prostaglandin E2 (PGE2) Measurement (ELISA) IC50 Calculation IC50 Calculation Prostaglandin E2 (PGE2) Measurement (ELISA)->IC50 Calculation

Figure 2: General workflow for an in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Assay Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Test Compound Administration (Oral or IP) Test Compound Administration (Oral or IP) Baseline Paw Volume Measurement->Test Compound Administration (Oral or IP) Carrageenan Injection (Subplantar) Carrageenan Injection (Subplantar) Test Compound Administration (Oral or IP)->Carrageenan Injection (Subplantar) Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection (Subplantar)->Paw Volume Measurement (Hourly) Calculation of % Edema Inhibition Calculation of % Edema Inhibition Paw Volume Measurement (Hourly)->Calculation of % Edema Inhibition

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound, a standard drug (e.g., Diclofenac), or vehicle is administered, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., every hour for 5 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on structurally related pyrazole derivatives suggests its potential as an anti-inflammatory agent.[1][3][4] The pyrazole scaffold is a promising platform for the development of novel NSAIDs, with the potential for high efficacy and improved safety profiles, particularly with respect to COX-2 selectivity. Further in vitro and in vivo studies, following the protocols outlined in this guide, are essential to fully characterize the pharmacological profile of this compound and determine its therapeutic potential in comparison to established NSAIDs. This guide serves as a foundational resource for researchers embarking on the evaluation of this and other novel anti-inflammatory compounds.

References

A Comparative Analysis of COX-2 Selectivity: Celecoxib versus Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative cyclooxygenase-2 (COX-2) selectivity of the established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the pyrazole derivative Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical objective in the development of anti-inflammatory drugs. This selectivity aims to mitigate the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that indiscriminately inhibit both isoforms. Celecoxib, a diaryl-substituted pyrazole, is a well-established COX-2 selective inhibitor.[1][2][3] This guide provides a comparative overview of the COX-2 selectivity of Celecoxib and this compound, a structurally related pyrazole compound. While extensive data is available for Celecoxib, public domain information regarding the specific COX-2 inhibitory activity of this compound is not currently available. Therefore, this guide will present the established selectivity of Celecoxib and provide a framework for the potential evaluation of this compound, given that the pyrazole scaffold is a key feature in many COX-2 inhibitors.[4][5]

Comparative Analysis of COX-2 Inhibition

A direct quantitative comparison of the COX-2 selectivity of Celecoxib and this compound is precluded by the absence of published experimental data for the latter. However, the well-documented profile of Celecoxib serves as a benchmark for evaluating potential COX-2 inhibitors.

Celecoxib: A Profile of a Selective COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor with an IC50 of 40 nM in Sf9 cells.[6] Its selectivity for COX-2 over COX-1 is a key feature of its therapeutic action, reducing the risk of peptic ulceration compared to non-selective NSAIDs.[1][7] The COX-1/COX-2 IC50 ratio is a common measure of selectivity, and for Celecoxib, this ratio has been reported to be approximately 7.6 to 12 in various assay systems.[8][9]

Quantitative Data on COX-2 Selectivity

The following table summarizes the inhibitory concentrations (IC50) and selectivity ratios for Celecoxib from various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.[10]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Assay SystemReference
Celecoxib826.812Human peripheral monocytes[8]
Celecoxib-0.04-Recombinant Human COX-2 in Sf9 cells[10]
Celecoxib-0.45-Fluorometric Kit[10]
Celecoxib-0.49-Ovine COX-2 Colorimetric Assay[10]
Celecoxib-0.42-In-house assay[10]
Celecoxib-0.06-In-house assay[10]
Celecoxib--7.6Human whole blood assay[9]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for evaluating COX-2 inhibitors, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Enzyme COX-2 Enzyme (Inducible) Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Catalyzed by PLA2 PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2_Enzyme Inhibits Experimental_Workflow Start Start: Compound Preparation Prepare_Compound Prepare serial dilutions of This compound and Celecoxib (control) Start->Prepare_Compound Assay_Setup Set up two parallel assays: - COX-1 Inhibition Assay - COX-2 Inhibition Assay Prepare_Compound->Assay_Setup Incubation Incubate enzymes (COX-1 and COX-2) with test compounds or vehicle control Assay_Setup->Incubation Substrate_Addition Add Arachidonic Acid (substrate) to initiate the enzymatic reaction Incubation->Substrate_Addition Reaction_Measurement Measure prostaglandin production (e.g., via ELISA, fluorometric, or colorimetric methods) Substrate_Addition->Reaction_Measurement Data_Analysis Calculate Percent Inhibition for each compound concentration Reaction_Measurement->Data_Analysis IC50_Determination Determine IC50 values for COX-1 and COX-2 by plotting dose-response curves Data_Analysis->IC50_Determination Selectivity_Calculation Calculate Selectivity Ratio (COX-1 IC50 / COX-2 IC50) IC50_Determination->Selectivity_Calculation End End: Comparative Analysis Selectivity_Calculation->End

References

A Comparative In Vivo Efficacy Analysis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate and Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anti-inflammatory efficacy of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate against established non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. Due to the limited publicly available in vivo data for this compound, this guide draws upon published data for structurally related pyrazole-3-carboxylate derivatives to provide a scientifically grounded estimation of its potential efficacy.

The primary model for comparison is the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment. Data from other relevant models such as adjuvant-induced arthritis (a model for chronic inflammation) and lipopolysaccharide (LPS)-induced systemic inflammation are also discussed to provide a broader context for anti-inflammatory potential.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-inflammatory activity of various pyrazole derivatives and standard NSAIDs in the carrageenan-induced paw edema model. The percentage inhibition of paw edema is a key metric for efficacy.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference
Pyrazole Derivatives
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate103Significant[1]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate103Significant[1]
Pyrazolylthiazole carboxylate derivative (1p)Not Specified393.06[2]
Pyrazolylthiazole carboxylic acid derivative (2c)Not Specified389.59[2]
Standard Anti-Inflammatory Agents
Ibuprofen403~66.46[3]
Diclofenac5356.17[4]
Diclofenac20371.82[4]
Diclofenac303Significant[5]
Celecoxib306Significant[6]
Celecoxib0.3 - 30Not SpecifiedDose-dependent reduction[7][8]

Note: "Significant" indicates a statistically significant reduction in paw edema compared to the control group, as reported in the cited literature, where specific percentage inhibition was not always provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vivo anti-inflammatory models.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[9][10] The contralateral paw may be injected with saline to serve as a control.

  • Test Substance Administration: The test compound (e.g., this compound) or standard drugs are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[9][10]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Efficacy Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of compounds against chronic inflammation, sharing some pathological features with human rheumatoid arthritis.

  • Animals: Susceptible rat strains such as Lewis or Sprague-Dawley rats are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the tail base or a hind paw.[11][12]

  • Disease Progression: Clinical signs of arthritis, including paw swelling, erythema, and joint stiffness, typically appear around day 9-10 and progress over several weeks.[12]

  • Test Substance Administration: Dosing with the test compound can be prophylactic (starting from the day of adjuvant injection) or therapeutic (starting after the onset of clinical signs).[12]

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and through a clinical scoring system based on the inflammation of multiple joints. Histopathological analysis of the joints can also be performed at the end of the study.[12]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.

  • Animals: Mice or rats are commonly used.

  • Induction of Inflammation: A systemic inflammatory response is induced by a single intraperitoneal injection of LPS (a component of the outer membrane of Gram-negative bacteria).

  • Test Substance Administration: The test compound is typically administered prior to the LPS challenge.

  • Measurement of Inflammatory Markers: Blood samples are collected at various time points after LPS injection to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms of inflammation is critical for drug development. The following diagrams illustrate key inflammatory signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.

Caption: Key Inflammatory Signaling Pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping Randomization into Control & Treatment Groups Animal Acclimatization->Grouping Compound Admin Administration of Test Compound or Standard Drug Grouping->Compound Admin Inflammation Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound Admin->Inflammation Induction Paw Volume Measurement Measurement of Paw Edema (Plethysmometer) Inflammation Induction->Paw Volume Measurement Clinical Scoring Clinical Scoring (for chronic models) Inflammation Induction->Clinical Scoring Sample Collection Blood/Tissue Collection for Biomarker Analysis Inflammation Induction->Sample Collection Data Analysis Statistical Analysis of Efficacy Data Paw Volume Measurement->Data Analysis Clinical Scoring->Data Analysis Sample Collection->Data Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data Analysis->Conclusion

Caption: In Vivo Anti-inflammatory Assay Workflow.

Conclusion

Further preclinical studies are warranted to definitively establish the in vivo efficacy profile of this compound. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for such investigations. Researchers in drug development are encouraged to utilize these established models to elucidate the therapeutic potential of this and other novel pyrazole-based compounds.

References

A Comparative Guide to the Cross-reactivity and Off-Target Effects of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. Due to the limited publicly available data on this specific molecule, this guide draws upon information from structurally related compounds sharing the tetrahydrocyclopenta[c]pyrazole core and compares its potential activity profile with that of Celecoxib, a well-characterized pyrazole-containing compound.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The biological targets of pyrazole derivatives are diverse, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[1][2] However, recent research has also identified other potential targets for this class of molecules. This guide explores the potential for both on-target and off-target activities of this compound, providing a framework for its evaluation.

Potential Primary Target and Cross-Reactivity Profile

While specific data for this compound is scarce, a study on a series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles identified them as inhibitors of N-type calcium channels (Cav2.2), a target implicated in chronic pain. This suggests a potential primary target for compounds with this core structure.

Given the broader literature on pyrazole derivatives, inhibition of cyclooxygenase (COX) enzymes remains a highly probable activity. Many pyrazole-containing compounds, such as Celecoxib, are potent and selective COX-2 inhibitors. Therefore, it is plausible that this compound could also exhibit activity against these enzymes.

Comparison with a Known Alternative: Celecoxib

To provide a practical comparison, we will use Celecoxib, a selective COX-2 inhibitor, as an alternative compound. Celecoxib is a well-characterized drug with extensive data on its on-target and off-target effects.

Table 1: Comparison of Potential Target Selectivity
CompoundPrimary Target(s)Key Off-Targets / Cross-Reactivities
This compound (Predicted) N-type Calcium Channels (Cav2.2), Cyclooxygenase-2 (COX-2)Cyclooxygenase-1 (COX-1), other kinases (potential)
Celecoxib Cyclooxygenase-2 (COX-2)Cyclooxygenase-1 (COX-1) at higher concentrations, Carbonic Anhydrases

Quantitative Data on Inhibitory Activity

The following table summarizes hypothetical inhibitory data for this compound based on findings for related compounds and compares it with known data for Celecoxib. It is crucial to note that the data for the target compound is illustrative and requires experimental validation.

Table 2: In Vitro Inhibitory Activity (IC50 Values)
CompoundCOX-1 (μM)COX-2 (μM)N-type Calcium Channel (Cav2.2) (μM)
This compound (Hypothetical) >1000.51.2
Celecoxib 150.04>100

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity and off-target effects. Below are standard protocols for key assays.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or reference inhibitor to the respective wells. Include a DMSO control for 100% enzyme activity.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.

  • Incubate the plate at 37°C for 10-20 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Kinase Inhibition Assay (Luminescence-Based)

Objective: To screen for off-target kinase inhibition.

Materials:

  • A panel of purified protein kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Test compound dissolved in DMSO

  • 384-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense a small volume of the diluted compound into the wells of a 384-well plate.

  • Add the kinase, substrate, and ATP solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the luminescent detection reagent to each well to stop the reaction and generate a signal proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of each kinase at a given concentration of the test compound.

Radioligand Binding Assay for Off-Target Screening

Objective: To assess the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.

Materials:

  • Cell membranes or purified proteins expressing the target of interest

  • Specific radioligand for each target

  • Assay buffer

  • Test compound dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes/purified protein, radioligand, and the test compound.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Determine the displacement of the radioligand by the test compound and calculate the inhibition constant (Ki).

Visualizing Signaling Pathways and Workflows

Diagram 1: Simplified COX Inhibition Pathway

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibits

Caption: The role of COX enzymes in inflammation and their inhibition.

Diagram 2: Experimental Workflow for Off-Target Screening

Off_Target_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Kinase Panel Kinase Panel Primary Screen->Kinase Panel Biochemical Assays Receptor Panel Receptor Panel Primary Screen->Receptor Panel Binding Assays Ion Channel Panel Ion Channel Panel Primary Screen->Ion Channel Panel Functional Assays Data Analysis Data Analysis Kinase Panel->Data Analysis Receptor Panel->Data Analysis Ion Channel Panel->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: A generalized workflow for identifying off-target activities.

Conclusion

This compound, as a member of the pyrazole class, holds therapeutic potential, possibly through the inhibition of N-type calcium channels and/or COX enzymes. However, a comprehensive understanding of its cross-reactivity and off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide highlights the importance of rigorous experimental evaluation using standardized protocols to build a complete pharmacological profile. Direct comparison with well-characterized drugs like Celecoxib provides a valuable benchmark for assessing the selectivity and potential liabilities of novel compounds. Further research is necessary to elucidate the precise biological activity and selectivity profile of this compound.

References

Head-to-head comparison of different synthetic routes for pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole carboxylate scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds. The strategic choice of synthetic route to this valuable intermediate can significantly impact yield, purity, scalability, and overall efficiency. This guide provides a head-to-head comparison of three prominent synthetic methodologies: the classic Knorr Pyrazole Synthesis, the versatile 1,3-Dipolar Cycloaddition, and modern Multicomponent Reactions (MCRs).

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway for pyrazole carboxylates is contingent on factors such as the desired substitution pattern, availability of starting materials, and the importance of reaction efficiency and green chemistry principles. The following table summarizes quantitative data from representative experimental protocols for each of the three major synthetic routes.

Synthetic RouteKey ReactantsTypical Reaction ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis β-Ketoester, HydrazineGlacial Acetic Acid, 80-90°C4-6 hours60-90%Readily available starting materials, well-established and robust.[1]Potential for regioisomer formation with unsymmetrical dicarbonyls, often requires elevated temperatures.[1][2]
1,3-Dipolar Cycloaddition Ethyl Diazoacetate, AlkyneDBU, Acetonitrile, Room Temp.1.5 hours65-80%High regioselectivity, mild reaction conditions.[3]Use of potentially hazardous and unstable diazo compounds.[1]
Microwave-Assisted MCR Aldehyde, β-Ketoester, Hydrazine HydrateMicrowave irradiation (150 W), 80°C2 minutes62-92%Excellent yields, dramatically reduced reaction times, one-pot procedure.[4][5]Requires specialized microwave equipment, optimization may be needed for different substrates.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical starting point for laboratory synthesis.

Protocol 1: Knorr Pyrazole Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates[7][8]

This protocol describes the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates via the condensation of a substituted ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate

  • In a suitable reaction vessel, dissolve sodium ethoxide in ethanol.

  • To this solution, add a substituted acetophenone and diethyl oxalate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield the crude intermediate, which can be purified by crystallization.

Step 2: Cyclization to form the Pyrazole Carboxylate

  • Prepare a suspension of the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (15 mmol) in glacial acetic acid.

  • Add hydrazine hydrate (30 mmol) to the suspension.

  • Heat the reaction mixture at 80-90°C for 4-6 hours.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water and then ethanol, and dry to obtain the final product.

  • The product can be further purified by recrystallization.

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Ethyl 3,4-Diphenyl-1H-pyrazole-5-carboxylate[3][4]

This one-pot procedure details the synthesis of a pyrazole-5-carboxylate via a [3+2] cycloaddition of ethyl diazoacetate with an α-methylene carbonyl compound.

  • In a round-bottom flask under an argon atmosphere, dissolve 2-phenylacetophenone (1 equivalent) in acetonitrile.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 equivalents) to the solution.

  • Add ethyl diazoacetate (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for approximately 90 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate.

Protocol 3: Microwave-Assisted Multicomponent Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives[5][6]

This protocol outlines a rapid, microwave-assisted, one-pot synthesis of pyrazole-4-carboxylic acid derivatives.

  • In a microwave reaction vessel, combine the substituted aldehyde (1 equivalent), a β-ketoester such as ethyl acetoacetate (1 equivalent), and hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of a suitable acid or base if required (e.g., a few drops of acetic acid).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant power of 150 W and a temperature of 80°C for 2 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum. No further chromatographic separation is typically required.

Visualization of Synthetic Pathways

The logical flow and relationship between the starting materials and products for each synthetic route are depicted in the following diagrams.

G cluster_0 Knorr Pyrazole Synthesis cluster_1 1,3-Dipolar Cycloaddition cluster_2 Multicomponent Reaction (MCR) K_Start1 β-Ketoester K_Inter Hydrazone Intermediate K_Start1->K_Inter Condensation K_Start2 Hydrazine K_Start2->K_Inter K_Prod Pyrazole Carboxylate K_Inter->K_Prod Intramolecular Cyclization & Dehydration D_Start1 Ethyl Diazoacetate D_Prod Pyrazole Carboxylate D_Start1->D_Prod [3+2] Cycloaddition D_Start2 Alkyne D_Start2->D_Prod M_Start1 Aldehyde M_Prod Pyrazole Carboxylate M_Start1->M_Prod One-Pot Reaction M_Start2 β-Ketoester M_Start2->M_Prod M_Start3 Hydrazine M_Start3->M_Prod

Caption: Comparative workflow of major synthetic routes to pyrazole carboxylates.

Conclusion

The synthesis of pyrazole carboxylates can be approached through several effective strategies, each with its own set of advantages and limitations. The traditional Knorr synthesis remains a reliable and straightforward method, particularly when starting materials are readily accessible. For syntheses demanding high regioselectivity and milder conditions, 1,3-dipolar cycloaddition presents an excellent alternative, albeit with the caveat of handling diazo compounds. The advent of multicomponent reactions , especially when enhanced by microwave irradiation, offers a paradigm of efficiency, providing high yields in remarkably short reaction times, aligning well with the principles of green chemistry. The choice of the most suitable method will ultimately be guided by the specific synthetic goals, available resources, and the desired complexity of the final pyrazole carboxylate product.

References

Benchmarking the Potential of the Tetrahydrocyclopenta[c]pyrazole Scaffold against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against a wide array of biological targets, including protein kinases. This guide explores the potential of the Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate scaffold as a foundation for novel kinase inhibitors. While direct experimental data for this specific compound is not publicly available, this document provides a framework for its evaluation by benchmarking against known kinase inhibitors that share the broader pyrazole structural motif. We will outline the necessary experimental protocols and data presentation formats to facilitate a rigorous comparison.

The Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. Pyrazole-containing compounds have been successfully developed as inhibitors for a variety of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Jun N-terminal Kinase (JNK). The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

The fused ring system of the tetrahydrocyclopenta[c]pyrazole core offers a rigid structure that can be advantageous for locking the molecule into a bioactive conformation, potentially leading to higher potency and selectivity.

Hypothetical Benchmarking Data

To evaluate the potency of a novel compound such as this compound, it is essential to compare its inhibitory activity against a panel of known kinase inhibitors targeting specific kinases. The following tables present a hypothetical dataset to illustrate how such a comparison would be structured. For this example, we will assume that our lead compound shows activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

CompoundTarget KinaseIC50 (nM)Reference Compound(s)
This compoundCDK2/cyclin A*[Data]Dinaciclib, Roscovitine
DinaciclibCDK2/cyclin A1-
RoscovitineCDK2/cyclin A450-

Note: [Data] indicates where experimentally determined values for the title compound would be placed.

Table 2: Selectivity Profile against a Panel of Kinases

CompoundCDK1/cyclin B (IC50, nM)CDK5/p25 (IC50, nM)GSK3β (IC50, nM)
This compound[Data][Data][Data]
Dinaciclib113.1
Roscovitine650160>10000

Note: A broader kinase panel would be necessary for a comprehensive selectivity profile.

Experimental Protocols

A thorough evaluation of a potential kinase inhibitor requires standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme (e.g., recombinant human CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compound (this compound) and reference inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In the assay plate, add the kinase, substrate, and buffer.

  • Add the diluted compounds to the wells. Include no-compound (vehicle) and no-enzyme controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are crucial for communicating complex experimental setups and biological pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Assay_Plate_Setup Assay Plate Setup Compound_Dilution->Assay_Plate_Setup Reaction_Initiation Add ATP Assay_Plate_Setup->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Reaction_Stop Add ADP-Glo™ Reagent Incubation->Reaction_Stop Signal_Generation Add Kinase Detection Reagent Reaction_Stop->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading IC50_Calculation IC50 Calculation Luminescence_Reading->IC50_Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

cdk2_pathway cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates p27 p27/p21 p27->CDK2 inhibits E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor This compound Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

While the kinase inhibitory potential of this compound has not been specifically documented in publicly available literature, its structural features, particularly the privileged pyrazole scaffold, suggest it as a promising starting point for the development of novel kinase inhibitors. A comprehensive evaluation, following the experimental protocols outlined in this guide, would be necessary to determine its potency, selectivity, and potential as a therapeutic agent. The provided frameworks for data presentation and visualization are intended to guide such research efforts and facilitate clear and objective comparisons with established kinase inhibitors. Future studies are warranted to synthesize and characterize this compound and its analogs to fully elucidate their biological activity.

Comparative docking studies of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate with known ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking performance of pyrazole-based compounds, analogous to Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, with known kinase inhibitors. The data presented is compiled from published research on similar pyrazole derivatives, offering insights into their potential as therapeutic agents.

Data Summary

The following table summarizes the binding affinities of various pyrazole derivatives against prominent protein kinase targets. These values, obtained from in silico docking studies, are crucial indicators of the compounds' inhibitory potential. Lower binding energy values suggest a more stable and favorable interaction between the ligand and the protein's active site.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-22QU5-10.09Not Reported
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A2W1G-8.57Not Reported
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)CDK22VTO-10.35Not Reported
Pyrazole-carboxamide derivative (6a)hCA INot SpecifiedNot Reported0.063
Pyrazole-carboxamide derivative (6b)hCA INot SpecifiedNot ReportedNot Reported
Pyrazole-carboxamide derivative (6a)hCA IINot SpecifiedNot Reported0.007
Pyrazole-carboxamide derivative (6b)hCA IINot SpecifiedNot ReportedNot Reported
Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate (3a)AKT1Not Specified-6.92Not Reported
Capivasertib (Reference Drug)AKT1Not Specified-7.46Not Reported

Note: The data presented is for pyrazole derivatives analogous to this compound and is sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental and computational protocols.

Experimental Protocols

The methodologies outlined below are representative of the in silico molecular docking studies cited in this guide.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the synthesized pyrazole derivatives are typically drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF).[1] Energy minimization and 3D structure generation are then performed using tools like Open Babel with appropriate force fields (e.g., UFF).[1]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed.[2] The protein structure is then prepared for docking by adding polar hydrogen atoms and assigning Kollman charges using software like AutoDockTools.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Molegro Virtual Docker, and BIOVIA Discovery Studio Visualizer.[2][3][4][5]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions are typically set to encompass the entire binding pocket.[1]

  • Docking Algorithm: A flexible ligand docking approach is often employed, allowing the ligand to be flexible while keeping the protein rigid.[3][6] The Lamarckian Genetic Algorithm is a frequently used algorithm for exploring possible ligand conformations.

  • Pose Selection and Analysis: The docking process generates multiple possible binding poses for the ligand. The pose with the lowest binding energy is typically considered the most favorable.[2][5] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to comparative docking studies.

Molecular_Docking_Workflow General Workflow for Comparative Molecular Docking cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_comparison Comparative Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Define Grid Box (Active Site Identification) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Protein_Prep->Grid_Box Docking_Run Run Docking Simulation (e.g., AutoDock) Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses (Lowest Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Data_Comparison Compare with Known Ligands (Binding Energy, Ki) Interaction_Analysis->Data_Comparison

Caption: A flowchart illustrating the typical steps involved in a comparative molecular docking study.

Signaling_Pathway_Inhibition Conceptual Signaling Pathway Inhibition cluster_pathway Kinase Signaling Cascade Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Inhibitor Pyrazole Derivative (e.g., this compound) Inhibitor->Kinase_B Inhibition

Caption: A diagram showing the conceptual inhibition of a kinase signaling pathway by a pyrazole derivative.

References

A Comparative Guide to the Preclinical Evaluation of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate's Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data on the therapeutic index of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is limited. This guide provides a framework for its evaluation by comparing it to the well-characterized pyrazole-containing compound, Celecoxib. The experimental data for this compound presented herein is hypothetical and for illustrative purposes.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a range of biological activities, including anti-inflammatory effects.[1] Many pyrazole-containing drugs function by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][3] This guide outlines a standard preclinical workflow to determine the therapeutic index of the novel compound this compound, using the selective COX-2 inhibitor Celecoxib as a benchmark.

Comparative Data Summary

The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). The following table illustrates how the data for this compound would be presented and compared against Celecoxib.

ParameterThis compoundCelecoxibSource
Efficacy Data (ED50)
In vivo Anti-inflammatory Effect (Rat Paw Edema Model)Hypothetical Value: 15 mg/kg~0.3-30 mg/kg (dose-dependent)[4][5][4][5]
Toxicity Data (LD50)
In vivo Acute Oral Toxicity (Rat, OECD 423)Hypothetical Value: >2000 mg/kg>2000 mg/kg (oral, rat)[6][6]
In Vitro Cytotoxicity (IC50)
Murine Macrophage Cell Line (RAW 264.7)Hypothetical Value: 25 µMNot readily availableN/A
Calculated Therapeutic Index (TI)
TI = LD50 / ED50>133>67 (based on highest ED50)Calculated

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of a compound's therapeutic index.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

  • Cell Line: Murine macrophage cell line (RAW 264.7) is suitable for assessing cytotoxicity in a cell type relevant to inflammation.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[5]

    • Treat the cells with various concentrations of this compound or Celecoxib for 24 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][9]

    • The MTT solution is reduced by mitochondrial enzymes in viable cells to form insoluble purple formazan crystals.[7][9]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][9]

    • Measure the absorbance at 570 nm using a microplate reader.[7][8]

    • Calculate the percentage of cell viability relative to untreated control cells, and determine the IC50 value from the dose-response curve.

In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of a compound and determining its ED50.

  • Animal Model: Male Wistar rats (180-200g) are commonly used.

  • Procedure:

    • Administer this compound or Celecoxib orally at various doses.

    • After 1 hour, induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[10][11][12][13][14]

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10][14]

    • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each dose group compared to a vehicle-treated control group.

    • Determine the ED50, the dose that causes a 50% reduction in paw edema, from the dose-response curve.

In Vivo Acute Oral Toxicity: OECD 423 Guideline

This method determines the LD50 and provides information on the acute toxic effects of a substance.

  • Animal Model: Female Wistar rats are typically used.

  • Procedure:

    • This is a stepwise procedure using 3 animals per step.[4]

    • Based on preliminary information, a starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). If no data is available, 300 mg/kg is often recommended as a starting dose.

    • Administer a single oral dose of the test compound to a group of fasted rats.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step (mortality or no mortality) determines the dose for the next step (a higher or lower dose).[4]

    • The procedure continues until the criteria for classifying the substance's toxicity are met, allowing for an estimation of the LD50. For substances with low toxicity, a limit test at 2000 mg/kg may be performed.[4]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway: COX-2 Inhibition

Pyrazole-containing anti-inflammatory agents like Celecoxib are known to selectively inhibit the COX-2 enzyme. This enzyme is crucial for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins, including PGE2, which are key mediators of inflammation. Inhibition of this pathway leads to a reduction in the inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGES Prostaglandin E Synthase (PGES) PGH2->PGES substrate PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 converts to Inflammation Inflammation (Pain, Edema, Fever) PGE2->Inflammation mediates Test_Compound Ethyl 1,4,5,6-tetrahydrocyclopenta [c]pyrazole-3-carboxylate (or Celecoxib) Test_Compound->COX2 Inhibits

Caption: Proposed mechanism of action via the COX-2 signaling pathway.

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the logical flow of experiments required to evaluate the therapeutic index of a novel compound.

TI_Workflow Start Start: Novel Compound (Ethyl 1,4,5,6-tetrahydrocyclopenta [c]pyrazole-3-carboxylate) In_Vitro In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro In_Vivo_Efficacy In Vivo Efficacy (Carrageenan Paw Edema) Start->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Acute Toxicity (OECD 423) Start->In_Vivo_Toxicity IC50 Determine IC50 In_Vitro->IC50 ED50 Determine ED50 In_Vivo_Efficacy->ED50 LD50 Determine LD50 In_Vivo_Toxicity->LD50 Calculate_TI Calculate Therapeutic Index (TI = LD50 / ED50) ED50->Calculate_TI LD50->Calculate_TI Compare Compare with Benchmark (e.g., Celecoxib) Calculate_TI->Compare End End: Safety Profile Evaluation Compare->End

Caption: Workflow for preclinical therapeutic index evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a heterocyclic compound used in various research applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Quantitative Disposal Data Summary

ParameterGuidelineCitation
Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2]
Environmental Discharge Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1][2]
Container Rinsing Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2]
Packaging Disposal Puncture unusable packaging and dispose of in a sanitary landfill or via controlled incineration for combustible materials.[2]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on established best practices for the disposal of similar chemical wastes.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Labeled, sealable, and compatible waste container

  • Chemical waste disposal tags or labels

  • Access to a designated chemical waste storage area

Procedure:

  • Waste Segregation:

    • Carefully collect all waste material containing this compound. This includes neat compound, contaminated labware (e.g., spatulas, weighing boats), and any solvent used for cleaning.

    • Ensure that this waste is not mixed with other incompatible waste streams.

  • Containerization:

    • Place the collected waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical.

    • The label should include the full chemical name: "this compound," the approximate quantity, and any other relevant hazard information.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with all necessary information about the waste, as indicated on the container label.

  • Documentation:

    • Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.

A Waste Generation (this compound) B Segregate Waste A->B C Containerize in Labeled, Compatible Container B->C D Store in Designated Secondary Containment Area C->D E Contact Environmental Health & Safety (EHS) or Licensed Contractor D->E F Schedule Waste Pickup E->F G Waste Manifesting and Transport F->G H Final Disposal (Incineration or Chemical Destruction Plant) G->H

Caption: Disposal workflow for chemical waste.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS No. 5932-31-0) was found. The following guidance is based on SDS for structurally similar pyrazole-based compounds. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers and the integrity of experiments.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information for similar chemicals.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[1][2]
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact. Gloves must be inspected prior to use.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental contact. Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood).Avoid breathing dust or vapors.[1][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling chemicals is crucial for laboratory safety.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[1]

2.2 Handling and Use

  • Ventilation: Always handle this compound in a chemical fume hood or other well-ventilated enclosure to minimize inhalation exposure.[5]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[1][5]

  • Dispensing: When weighing or transferring the solid, take care to avoid creating dust.[5]

2.3 Disposal Plan

  • Waste Characterization: All waste containing this chemical should be considered hazardous unless determined otherwise by analysis.

  • Container Disposal: Empty containers may retain product residue. Do not reuse empty containers.

  • Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations.[1][6] This should be done through an approved waste disposal plant.[1][2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.[1][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[6]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[1][6]

  • Protective Equipment: In case of fire, wear a self-contained breathing apparatus and full protective gear.[1][3]

Spill Management Workflow

A clear and logical workflow is essential for responding to a chemical spill effectively.

Spill_Management_Workflow cluster_0 Spill Response Protocol Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess Secure Secure the Area (Restrict Access) Assess->Secure PPE Don Appropriate PPE Secure->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Clean Clean Up Spill (Follow SDS Guidance) Contain->Clean Dispose Dispose of Waste (Hazardous Waste Stream) Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.